3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXSEDLZMUPKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428187 | |
| Record name | 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256956-42-0 | |
| Record name | 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole synthesis pathway
An In-depth Technical Guide on the Synthesis of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a plausible synthetic pathway for this compound, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is based on established methods for the formation of the 1,2,4-oxadiazole ring system, a common scaffold in drug discovery. The most prevalent and well-documented approach involves the cyclization of an O-acylamidoxime intermediate.[1][2][3]
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process, starting from the commercially available 4-(bromomethyl)benzaldehyde. The key steps are the formation of an aldoxime, followed by acylation to an O-acylamidoxime, and finally, a base-mediated cyclodehydration to yield the target 1,2,4-oxadiazole.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis pathway. These are adapted from established procedures for analogous transformations.[3][4]
Step 1: Synthesis of 4-(bromomethyl)benzaldehyde oxime
This procedure is adapted from the synthesis of 4-bromo-3-methylbenzaldehyde oxime.[4]
Materials:
-
4-(bromomethyl)benzaldehyde
-
Hydroxylamine hydrochloride
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Ethyl acetate (EA)
-
Water
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (2.3 eq).
-
Add triethylamine (Et3N) (0.08 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 4-(bromomethyl)benzaldehyde oxime.
Step 2: Synthesis of O-acetyl-4-(bromomethyl)benzamidoxime
This step involves the acylation of the newly formed oxime.
Materials:
-
4-(bromomethyl)benzaldehyde oxime
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-(bromomethyl)benzaldehyde oxime (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acetyl-4-(bromomethyl)benzamidoxime.
Step 3: Synthesis of this compound
This final step is the cyclization of the O-acylamidoxime intermediate.[2][3]
Materials:
-
O-acetyl-4-(bromomethyl)benzamidoxime
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Cold water
-
Ethyl acetate
Procedure:
-
To a solution of O-acetyl-4-(bromomethyl)benzamidoxime (1.0 eq) in anhydrous DMSO, add powdered potassium hydroxide (1.1 eq).
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 10-20 minutes).[3]
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Data Presentation
While specific quantitative data for the synthesis of the target molecule is not available in the cited literature, the following table presents typical yields for analogous reactions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Reference |
| 1 | Oxime Formation | 4-bromo-3-methyl-benzaldehyde | 4-bromo-3-methylbenzaldehyde oxime | 96 | [4] |
| 3 | Cyclization of O-acylamidoximes | Substituted O-acylamidoximes | 3,5-disubstituted-1,2,4-oxadiazoles | 91-99 | [5] |
Experimental Workflow
The general workflow for the synthesis and purification of the target compound is illustrated below.
References
In-Depth Technical Guide: Physicochemical Properties of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a synthetic organic compound featuring a core 1,2,4-oxadiazole heterocyclic ring. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The incorporation of a bromomethylphenyl group suggests its potential as a versatile intermediate for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physicochemical properties of this compound, compiled from available data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been reported by chemical suppliers, experimentally determined data for parameters such as melting point, boiling point, and solubility remain limited in publicly accessible literature.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O | Commercial Supplier Data |
| Molecular Weight | 253.10 g/mol | Commercial Supplier Data |
| Appearance | Solid | Commercial Supplier Data |
| Purity | ≥95% | Commercial Supplier Data |
| CAS Number | 256956-42-0 | Commercial Supplier Data |
Note: Further experimental validation of these properties is recommended.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in readily available scientific literature. However, the synthesis of 1,2,4-oxadiazole derivatives typically follows established synthetic routes. A plausible synthetic approach is outlined below as a general workflow.
General Synthetic Workflow
The synthesis of this compound would likely involve a multi-step process, starting from commercially available reagents. A potential synthetic pathway is illustrated in the following workflow diagram.
Caption: A plausible synthetic route for the target compound.
Methodology:
-
Amidoxime Formation: 4-Methylbenzonitrile would be reacted with hydroxylamine in the presence of a base to form the corresponding N'-hydroxy-4-methylbenzimidamide.
-
Acetylation: The resulting amidoxime would then be acetylated, typically using acetic anhydride, to yield N'-acetoxy-4-methylbenzimidamide.
-
Cyclization: The acetylated intermediate would undergo thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring, yielding 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole.
-
Bromination: The final step would involve the radical bromination of the methyl group on the tolyl moiety using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) to afford the desired product, this compound.
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the characteristic peaks for the aromatic, methyl, and bromomethyl protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the public domain detailing the biological activity or the signaling pathways modulated by this compound. The broader class of 1,2,4-oxadiazole derivatives has been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the reactive bromomethyl group makes this compound a valuable tool for chemical biology and drug discovery, allowing for its covalent attachment to biological targets or its use as a precursor for further derivatization to explore structure-activity relationships.
The logical relationship for its potential application in drug discovery is outlined below.
Caption: Role in the drug discovery process.
Conclusion
This compound is a compound with significant potential as a building block in medicinal chemistry. While comprehensive experimental data on its physicochemical properties and biological activity are not yet widely available, its structure suggests numerous avenues for future research. The protocols and workflows outlined in this guide provide a foundational understanding for researchers and scientists interested in exploring the potential of this and related oxadiazole derivatives in the development of new therapeutic agents. Further experimental investigation is crucial to fully elucidate the properties and potential applications of this compound.
An In-depth Technical Guide to 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
CAS Number: 256956-42-0
This technical guide provides a comprehensive overview of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines its chemical properties, plausible synthetic routes, and the known biological activities of structurally related compounds, offering insights into its potential applications.
Core Chemical Properties
This compound is a solid organic compound with the molecular formula C₁₀H₉BrN₂O.[1] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 256956-42-0 |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.10 g/mol |
| Physical Form | Solid[1] |
| Purity | Typically ≥95%[1] |
| InChI Key | BMXSEDLZMUPKSH-UHFFFAOYSA-N[1] |
Synthesis and Experimental Protocols
Step 1: Synthesis of 3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole
The initial step involves the formation of the 1,2,4-oxadiazole ring. A common and effective method is the reaction of an amidoxime with a carboxylic acid or its derivative. In this case, 4-methylbenzamidoxime would be reacted with acetic anhydride or acetyl chloride.
Experimental Protocol:
-
To a solution of 4-methylbenzamidoxime in a suitable solvent such as pyridine or dioxane, an equimolar amount of acetic anhydride is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole.
Step 2: Benzylic Bromination
The second step is the bromination of the methyl group on the phenyl ring. This is a radical substitution reaction, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Experimental Protocol:
-
3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
-
N-bromosuccinimide (NBS) in a slight molar excess and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), are added to the solution.
-
The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product, this compound, can be purified by column chromatography on silica gel.
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of the target compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The bromomethylphenyl group is a reactive moiety that can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Anticancer Potential: Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit significant anticancer activity against various cancer cell lines.[2] For instance, certain derivatives have shown potent inhibitory activity against enzymes like histone deacetylases (HDACs) and papain-like protease (PLpro) of SARS-CoV-2.[4] The table below summarizes the reported IC₅₀ values for some structurally related 1,2,4-oxadiazole compounds against different cancer cell lines.
| Compound Structure | Cancer Cell Line | IC₅₀ (µM) |
| 1,2,4-oxadiazoles linked with benzimidazole | MCF-7, A549, A375 | 0.12 - 2.78[2] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA-MB-231 | 0.45 - 2.11[2] |
| Diarylureas containing 1,3,4-oxadiazole | PC-3, HCT-116, ACHN | 0.67 - 0.87 |
Anti-inflammatory and Other Activities: The 1,3,4-oxadiazole isomer, which is structurally related, has also been extensively studied. For example, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory effects.[3] The broader class of oxadiazoles has been investigated for a range of therapeutic applications, highlighting the potential of this heterocyclic core in drug discovery.[3]
Potential Signaling Pathway Involvement
Given the anticancer activity of many oxadiazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression. The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer agents. While the specific target of this compound is unknown, this provides a conceptual framework for potential mechanistic studies.
Caption: A potential signaling pathway targeted by anticancer compounds.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Although specific biological data for this compound is limited, the extensive research on the 1,2,4-oxadiazole scaffold suggests its potential as a starting point for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related oxadiazole compounds.
References
Spectral Analysis of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the anticipated quantitative data for 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.05 | Doublet | 2H | Aromatic (H2', H6') |
| ~7.50 | Doublet | 2H | Aromatic (H3', H5') |
| ~4.55 | Singlet | 2H | -CH₂Br |
| ~2.65 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C5 (Oxadiazole) |
| ~168.0 | C3 (Oxadiazole) |
| ~140.0 | C4' (Aromatic) |
| ~132.0 | C1' (Aromatic) |
| ~129.5 | C3', C5' (Aromatic) |
| ~128.0 | C2', C6' (Aromatic) |
| ~32.0 | -CH₂Br |
| ~11.0 | -CH₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1610 | Strong | C=N stretch (Oxadiazole) |
| ~1580 | Medium | C=C stretch (Aromatic) |
| ~1450 | Medium | C-H bend (Aliphatic) |
| ~1250 | Strong | C-O-C stretch (Oxadiazole) |
| ~840 | Strong | p-substituted benzene C-H bend |
| ~690 | Medium | C-Br stretch |
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 252/254 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 173 | Medium | [M - Br]⁺ |
| 116 | High | [C₈H₆N]⁺ |
| 90 | Medium | [C₇H₆]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for the target compound are not available. However, the following provides a general methodology for the synthesis and characterization of similar 1,2,4-oxadiazole derivatives, which would be applicable.
General Synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles
A common route for the synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles involves the cyclization of an amidoxime with an anhydride or an acid chloride. For the specific synthesis of this compound, a plausible route would start from 4-(bromomethyl)benzonitrile.
Solubility Profile of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of the compound 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in a range of common organic solvents. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document outlines a detailed experimental protocol to enable researchers to generate this critical data. The guide includes a standardized methodology, a template for data presentation, and a visual representation of the experimental workflow. Understanding the solubility of this compound is a crucial first step in its potential development as a therapeutic agent, given the broad spectrum of biological activities associated with the 1,2,4-oxadiazole scaffold.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound this compound, a member of this class, holds potential for further investigation in drug discovery programs. A fundamental physicochemical property that dictates the feasibility of a compound's progression through the drug development pipeline is its solubility. Solubility in various media influences formulation, bioavailability, and ultimately, therapeutic efficacy.
This guide addresses the current information gap regarding the solubility of this compound in organic solvents. By providing a robust experimental protocol, we aim to empower researchers to systematically evaluate its solubility profile. This information is invaluable for subsequent stages of research, including in vitro and in vivo screening, formulation development, and toxicological studies. Generally, oxadiazole derivatives with aryl substituents tend to exhibit low solubility in aqueous solutions. Their solubility in organic solvents, however, is crucial for handling, purification, and various assay formats.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is considered the gold standard for its accuracy and reliability.
2.1. Materials and Equipment
-
This compound (solid, purity ≥95%)
-
Selected organic solvents (HPLC grade or equivalent):
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Acetone
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Chloroform
-
-
Analytical balance (readable to ±0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic shaker or orbital incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An amount that ensures a solid phase remains after equilibration is crucial.
-
Pipette a known volume of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in each solvent.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be organized in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | [Insert experimental value] | [Insert experimental value] |
| Ethanol | [Insert experimental value] | [Insert experimental value] |
| Methanol | [Insert experimental value] | [Insert experimental value] |
| Acetonitrile | [Insert experimental value] | [Insert experimental value] |
| Acetone | [Insert experimental value] | [Insert experimental value] |
| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |
| Dichloromethane (DCM) | [Insert experimental value] | [Insert experimental value] |
| Chloroform | [Insert experimental value] | [Insert experimental value] |
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the solubility determination process.
Stability and Storage of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings.
Chemical and Physical Properties
This compound is a solid compound with the chemical formula C₁₀H₉BrN₂O and a molecular weight of approximately 253.1 g/mol .[1] It is commonly supplied with a purity of 95% or higher.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O | [1] |
| Molecular Weight | 253.1 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥95% | [1][2] |
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to appropriate storage protocols. The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.
| Parameter | Recommendation | Rationale | Source |
| Temperature | Room Temperature | Prevents degradation from excessive heat. | [3] |
| Atmosphere | Sealed in a dry environment | The 1,2,4-oxadiazole ring is susceptible to hydrolysis, especially in the presence of a proton donor like water. | [3][4][5] |
| Location | Cool, well-ventilated place | General best practice for chemical storage to ensure safety and stability. | [6] |
| Container | Tightly closed | Minimizes exposure to atmospheric moisture and contaminants. | [6] |
Stability Profile
The stability of this compound is influenced by its chemical structure, which contains two key functional groups: the 1,2,4-oxadiazole ring and the bromomethyl group.
Stability of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is known to have a low level of aromaticity, and the O-N bond can be susceptible to cleavage.[7] Studies on other 1,2,4-oxadiazole derivatives have shown that the ring is most stable in a pH range of 3-5.[4][5] Degradation can occur at both lower and higher pH through ring-opening mechanisms.
-
Acidic Conditions (pH < 3): Protonation of a nitrogen atom in the oxadiazole ring can activate the ring for nucleophilic attack, leading to cleavage.
-
Basic Conditions (pH > 5): Nucleophilic attack on a carbon atom of the ring can also initiate ring opening.
The presence of water or other proton donors can facilitate these degradation pathways.[4][5]
Caption: pH-dependent degradation pathways of the 1,2,4-oxadiazole ring.
Reactivity of the Bromomethyl Group
The bromomethyl group (-CH₂Br) is a reactive functional group that can participate in nucleophilic substitution reactions. This makes the compound a useful building block in organic synthesis, but also implies a potential for degradation if exposed to nucleophiles. It is important to avoid storage with strong nucleophiles.
Incompatible Materials
To prevent degradation and ensure safety, this compound should not be stored with strong oxidizing agents.[6]
Experimental Protocols for Stability Assessment
While specific experimental data for this compound is not publicly available, a general workflow for assessing the stability of a chemical compound can be followed.
Caption: A general experimental workflow for chemical stability testing.
A detailed protocol would involve:
-
Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., high temperature, high humidity, UV/Vis light, and various pH solutions) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) and monitoring its purity over an extended period.
-
Analytical Method: Utilizing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.
Safety and Handling
When handling this compound, it is important to take the following precautions:
-
Use in a well-ventilated area to avoid inhalation of dust.[6]
-
Wear appropriate personal protective equipment, including gloves and eye protection, as the compound can cause skin and serious eye irritation.[6]
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[6]
Conclusion
The stability of this compound is primarily influenced by the reactivity of the 1,2,4-oxadiazole ring and the bromomethyl group. To maintain its integrity, the compound should be stored at room temperature in a dry, well-ventilated area, and in a tightly sealed container. Exposure to extreme pH, high humidity, and incompatible materials such as strong oxidizing agents should be avoided. Adherence to these guidelines and proper safety precautions will ensure the compound's suitability for its intended research and development applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 3. 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole - CAS:362529-03-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. soc.chim.it [soc.chim.it]
The Expanding Therapeutic Potential of 1,2,4-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, contribute to its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] This has led to the exploration of 1,2,4-oxadiazole derivatives across a wide spectrum of therapeutic areas, demonstrating significant potential in the development of novel drugs. This technical guide provides an in-depth overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives
Research has unveiled a broad range of pharmacological activities for 1,2,4-oxadiazole derivatives, including anticancer, anti-inflammatory, antimicrobial, antiparasitic, and antiviral effects.[1][3][4][5] This versatility makes them a highly attractive core structure for drug discovery programs.
Anticancer Activity
1,2,4-Oxadiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][6][7] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrase IX (CAIX) and succinate dehydrogenase (SDH).[8][9]
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives | MCF-7 | 0.081 | [7] |
| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives | PC3 | 0.01 | [10] |
| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives | A549 | 0.45 | [10] |
| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives | DU-145 | 1.77 | [10] |
| 1,2,4-oxadiazole linked Imidazopyridines | MCF-7 | 0.68 | [3] |
| 1,2,4-oxadiazole linked Imidazopyridines | A-549 | 1.56 | [3] |
| 1,2,4-oxadiazole linked Imidazopyridines | A375 | 0.79 | [3] |
| 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines | MCF-7 | 0.22 | [3] |
| 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines | A-549 | 0.11 | [3] |
| 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines | Colo-205 | 0.93 | [3] |
| 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines | A2780 | 0.34 | [3] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7 | 0.34 | [6] |
| Thiazole/thiophene-sulfonamide conjugates of 1,2,4-oxadiazoles | HCT-116 | 6.0 | [8] |
Anti-inflammatory Activity
Several 1,2,4-oxadiazole derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which plays a central role in the production of pro-inflammatory mediators.[11]
Table 2: Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives
| Compound/Derivative Series | Assay | Activity | Reference |
| Flurbiprofen-based oxadiazole derivatives | Carrageenan-induced paw edema in mice | 88.33% edema inhibition | [12] |
| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Carrageenan-induced paw edema in rats | 74.16% inhibition | [13] |
Antimicrobial Activity
The 1,2,4-oxadiazole scaffold is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[14][15]
Certain 1,2,4-oxadiazole derivatives have been identified as effective antifungal agents, with some acting as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal mitochondrial electron transport chain.[14][16]
Table 3: Antifungal Activity of 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Fungal Strain | EC50 (µg/mL) | Reference |
| Compound 4f | Exserohilum turcicum | 29.14 | [17] |
| Compound 4f | Colletotrichum capsica | 8.81 | [17] |
| Compound 4q | Rhizoctonia solani | 38.88 | [17] |
| Compound 4q | Colletotrichum capsica | 41.67 | [17] |
| Compound F15 | Sclerotinia sclerotiorum | 2.9 | [16][18] |
Derivatives of 1,2,4-oxadiazole have shown activity against both Gram-positive and Gram-negative bacteria.[15]
Table 4: Antibacterial Activity of 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 43 | Staphylococcus aureus | 0.15 | [15] |
| Compound 43 | Escherichia coli | 0.05 | [15] |
| Compound 43 | Salmonella schottmulleri | 0.05 | [15] |
| Compound 43 | Pseudomonas aeruginosa | 7.8 | [15] |
| Compound 43 | Mycobacterium tuberculosis | 6.3 | [15] |
Antiparasitic and Antiviral Activities
The therapeutic reach of 1,2,4-oxadiazoles extends to antiparasitic and antiviral applications.[19][20] Derivatives have shown efficacy against parasites such as Trypanosoma cruzi and viruses including Zika, dengue, and Japanese encephalitis virus.[19][20]
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,2,4-oxadiazole derivatives stem from their ability to modulate various cellular signaling pathways and inhibit specific enzymes.
Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain 1,2,4-oxadiazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.
Targeting Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), or mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy production, making it an effective target for antifungal and anticancer agents.
Caption: Mechanism of succinate dehydrogenase (SDH) inhibition.
Carbonic Anhydrase IX (CAIX) Inhibition in Cancer
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of cancer cells, particularly under hypoxic conditions. It plays a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and proliferation. By inhibiting CAIX, 1,2,4-oxadiazole derivatives can disrupt the pH balance in the tumor microenvironment, leading to cancer cell death.[7][9]
Caption: Inhibition of carbonic anhydrase IX (CAIX) in the tumor microenvironment.
Experimental Protocols
To facilitate further research and development of 1,2,4-oxadiazole derivatives, this section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
1. Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test 1,2,4-oxadiazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[10]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antifungal Activity: Mycelial Growth Inhibition Assay
This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.[14]
1. Materials:
-
Petri dishes
-
Potato Dextrose Agar (PDA)
-
Fungal strain of interest
-
Test 1,2,4-oxadiazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer
2. Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
While the medium is still molten, add the test compounds at various concentrations. Also, prepare control plates with the solvent alone and without any additions.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a 5 mm diameter disc of a young, actively growing fungal culture.
-
Incubate the plates at an appropriate temperature for the specific fungal strain (e.g., 25-28°C) for several days.
-
Measure the diameter of the fungal colony in two perpendicular directions daily.
-
Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control.
-
Determine the EC50 value for each compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[4][19]
1. Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in sterile saline
-
Test 1,2,4-oxadiazole derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
2. Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the 1,2,4-oxadiazole derivatives.
-
Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally). Administer the vehicle to the control group.
-
After a specific period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19]
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[19]
-
Calculate the percentage of edema inhibition for each group at each time point compared to the control group.
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse and potent biological activities exhibited by its derivatives underscore their significance in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of 1,2,4-oxadiazole-based compounds for a range of diseases. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. rjptonline.org [rjptonline.org]
- 13. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry over the past few decades.[1][2] First synthesized in 1884 by Tiemann and Krüger, this scaffold has evolved from a chemical curiosity to a "privileged" structural motif in drug discovery.[1] Its unique physicochemical properties, metabolic stability, and ability to serve as a bioisosteric replacement for amide and ester functionalities have cemented its importance in the development of novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of the 1,2,4-oxadiazole core, including its synthesis, physicochemical characteristics, and diverse biological activities, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways.
Physicochemical Properties and Role as a Bioisostere
The 1,2,4-oxadiazole ring possesses a unique set of physicochemical properties that make it an attractive scaffold for medicinal chemists. It is a planar, aromatic system with a high degree of stability.[6] One of its most valuable features is its function as a bioisostere for amide and ester groups.[4][5] Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties while retaining its biological activity. Amide and ester groups are susceptible to hydrolysis by metabolic enzymes, which can lead to poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring is significantly more resistant to metabolic degradation, and its incorporation into a drug candidate can enhance metabolic stability and improve oral bioavailability.[4][6]
Synthesis of the 1,2,4-Oxadiazole Core
A variety of synthetic routes to the 1,2,4-oxadiazole core have been developed, with the most common being the reaction of an amidoxime with a carboxylic acid derivative.
General Experimental Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol describes a common one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from an amidoxime and a carboxylic acid.
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add EDCI (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amidoxime (1.0 equivalent) and TEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at 100-120 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
Biological Activities and Therapeutic Targets
The 1,2,4-oxadiazole scaffold is present in a number of commercially available drugs, including the antiviral pleconaril, the vasodilator butalamine, and ataluren for the treatment of Duchenne muscular dystrophy.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, targeting a wide range of diseases.
Anticancer Activity
The 1,2,4-oxadiazole moiety is a prominent feature in many potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Signaling Pathways in 1,2,4-Oxadiazole Mediated Anticancer Activity
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | MCF-7 (Breast) | 0.76 ± 0.044 | [7] |
| A549 (Lung) | 0.18 ± 0.019 | [7] | |
| DU145 (Prostate) | 1.13 ± 0.55 | [7] | |
| 16a | MCF-7 (Breast) | 0.68 | [8] |
| A-549 (Lung) | 1.56 | [8] | |
| A-375 (Melanoma) | 0.79 | [8] | |
| 16b | MCF-7 (Breast) | 0.22 | [8] |
| A-549 (Lung) | 1.09 | [8] | |
| A-375 (Melanoma) | 1.18 | [8] | |
| 17a | HCT-116 (Colon) | Micromolar range | [9] |
| MCF-7 (Breast) | 0.65 | [9] | |
| 17b | HCT-116 (Colon) | Micromolar range | [9] |
| MCF-7 (Breast) | 2.41 | [9] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. 1,2,4-Oxadiazole derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.
Experimental Workflow for Screening Anti-inflammatory 1,2,4-Oxadiazole Derivatives
Table 2: Anti-inflammatory Activity of a 1,2,4-Oxadiazole Derivative
| Compound ID | Assay | Endpoint | Result | Reference |
| 9a | Carrageenan-induced paw edema in rats | Analgesic and Anti-inflammatory | Good activity | [10] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,2,4-Oxadiazole derivatives have shown promising activity against a variety of bacteria and fungi.
Detailed Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
1,2,4-Oxadiazole test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial twofold dilutions of the 1,2,4-oxadiazole compounds in MHB in the 96-well plates.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can be read visually or by measuring the optical density at 600 nm.
Table 3: Antimicrobial Activity of a 1,2,4-Oxadiazole Derivative
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 58 | S. aureus ATCC | 4 | [11] |
Other Biological Activities
The versatility of the 1,2,4-oxadiazole scaffold extends to a multitude of other therapeutic areas, including:
-
Antiviral: Activity against various viruses has been reported.[12]
-
Neuroprotective: Some derivatives have shown potential in models of neurodegenerative diseases like Alzheimer's.[13]
-
Antidiabetic: Agonistic effects on GPR119, a target for type 2 diabetes, have been observed.[14]
Conclusion
The 1,2,4-oxadiazole core has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, particularly its role as a stable bioisostere for labile functional groups, have driven its incorporation into a wide range of biologically active molecules. The diverse pharmacological activities exhibited by 1,2,4-oxadiazole derivatives, from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, underscore the immense potential of this heterocycle in drug discovery. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships and mechanisms of action of 1,2,4-oxadiazole-containing compounds will undoubtedly lead to the development of the next generation of innovative therapeutics to address unmet medical needs.
References
- 1. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106279057A - The novel synthesis of Ataluren - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity of the bromomethyl group on a phenyl ring
An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group on a Phenyl Ring
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The bromomethylphenyl group, commonly found in benzyl bromide and its derivatives, is a cornerstone functional group in organic synthesis. Its heightened reactivity at the benzylic position is pivotal for a wide array of chemical transformations. This guide provides a comprehensive technical overview of the factors governing its reactivity, the mechanistic pathways it undergoes, and its practical applications in synthesis, particularly within the pharmaceutical and materials science sectors. We will delve into nucleophilic substitution and radical reactions, analyze the electronic and steric factors that modulate its reactivity, and provide detailed experimental protocols for key transformations.
Core Principles of Reactivity
The characteristic reactivity of the bromomethyl group attached to a phenyl ring stems from the unique electronic properties of the benzylic position. The proximity of the bromine-bearing carbon to the aromatic π-system is the single most important factor.
-
Stabilization of Intermediates: The phenyl ring provides significant resonance stabilization to intermediates formed at the benzylic carbon. In an S(_N)1 reaction, the resulting benzyl carbocation is stabilized by delocalizing the positive charge across the aromatic ring.[1][2][3][4] Similarly, in radical reactions, the unpaired electron of the benzyl radical is also delocalized, making it significantly more stable than simple alkyl radicals.[5][6] This stabilization lowers the activation energy for reactions proceeding through these intermediates.
-
Good Leaving Group: The bromide ion (Br
) is an excellent leaving group, being the conjugate base of a strong acid (HBr), which facilitates bond cleavage.[7]−
Reaction Mechanisms
The bromomethylphenyl group primarily reacts via two major pathways: nucleophilic substitution and free radical substitution.
Nucleophilic Substitution: The S(_N)1 and S(_N)2 Dichotomy
Benzyl bromide, as a primary alkyl halide, would be expected to favor the S(_N)2 mechanism.[2][8][9] However, the profound stability of the benzyl carbocation also allows it to react readily via an S(_N)1 pathway.[1][2][3][4] Consequently, the reaction conditions dictate the dominant mechanism.[8][10]
-
S(_N)2 Mechanism: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, acetonitrile). The reaction proceeds via a single concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaves.
-
S(_N)1 Mechanism: Favored by weak nucleophiles (as in solvolysis) and polar protic solvents (e.g., water, ethanol).[8] The reaction proceeds through a two-step mechanism involving the formation of a planar, resonance-stabilized carbocation intermediate.[11]
Caption: Competing SN1 and SN2 pathways for benzyl bromide.
Free Radical Bromination
Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the stability of the resulting benzyl radical. This allows for selective bromination at the benzylic position using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide) or UV light.[6][12] This reaction proceeds via a radical chain mechanism.
Caption: Radical chain mechanism for benzylic bromination.
Factors Influencing Reactivity
The reactivity of the bromomethylphenyl group can be finely tuned by altering substituents, solvents, and nucleophiles.
Substituent Effects
Electronic effects of substituents on the phenyl ring have a profound impact on reaction rates, a relationship that can be quantified using the Hammett equation.[13]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) in the para position stabilize the benzyl carbocation through resonance and induction, significantly accelerating S(_N)1 reactions.[11]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) destabilize the carbocation, retarding S(N)1 reactions.[14] However, they can increase the electrophilicity of the benzylic carbon, potentially accelerating S(_N)2 reactions with strong nucleophiles.
| Substituent (para) | Hammett Constant (σ(_p)) | Relative Rate of Solvolysis (S(_N)1) | Effect on S(_N)1 |
| -OCH₃ | -0.27 | Very High | Strongly Activating |
| -CH₃ | -0.17 | High | Activating |
| -H | 0.00 | Reference | Neutral |
| -Cl | +0.23 | Low | Deactivating |
| -CF₃ | +0.54 | Very Low | Strongly Deactivating |
| -NO₂ | +0.78 | Extremely Low | Strongly Deactivating |
Table 1: Influence of para-substituents on the S(_N)1 solvolysis rate of benzyl derivatives. Hammett constants provide a measure of the electronic effect of each substituent.
Solvent Effects
The choice of solvent is critical in directing the reaction mechanism.
| Solvent Type | Examples | Favored Mechanism | Rationale |
| Polar Protic | Water, Ethanol, Methanol | S(_N)1 | Stabilizes both the carbocation intermediate and the bromide leaving group through hydrogen bonding. |
| Polar Aprotic | DMF, Acetonitrile (ACN), DMSO | S(_N)2 | Solvates the cation but not the anion, leaving a "naked," highly reactive nucleophile. Does not stabilize carbocations. |
| Nonpolar | Hexane, Toluene | Radical | Suitable for radical reactions which do not involve charged intermediates. |
Table 2: Effect of solvent choice on the reaction pathway.
Key Synthetic Applications and Protocols
The high reactivity of benzyl bromide makes it an indispensable reagent for introducing the benzyl group, which is widely used as a protecting group for alcohols, amines, and other functional groups due to its stability and ease of removal via hydrogenolysis.[15][16]
Protection of Alcohols (Williamson Ether Synthesis)
The reaction of an alcohol with benzyl bromide in the presence of a base is a common method for forming benzyl ethers.
Caption: General workflow for the benzylation of an alcohol.
Experimental Protocol: Synthesis of Benzyl Decyl Ether
This protocol is adapted from a general solvent-free procedure, showcasing a green chemistry approach.[17]
Materials:
-
1-Decanol (1 mmol, 158 mg)
-
Benzyl bromide (1.2 mmol, 205 mg, 0.14 mL)
-
Potassium hydroxide (KOH) pellets (5 mmol, 280 mg)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a clean, dry reaction vial containing a magnetic stir bar, add 1-decanol and benzyl bromide.
-
Carefully add the solid potassium hydroxide pellets to the mixture.
-
Seal the vial and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (95:5) eluent system. The reaction is typically complete within 2-3 hours.
-
Upon completion, carefully remove the unreacted KOH pellets.
-
Load the reaction mixture directly onto a short silica gel column.
-
Elute with hexane:ethyl acetate (95:5) to isolate the pure allyl decyl ether.
-
Concentrate the collected fractions under reduced pressure to yield the product as a colorless oil.
Protection of Amines
Benzyl bromide reacts with primary and secondary amines to form N-benzylated products. A non-nucleophilic base like potassium carbonate is often used to neutralize the HBr formed.[18]
Experimental Protocol: N-Benzylation of a Primary Amine [18]
Materials:
-
Primary amine (e.g., Aniline, 10 mmol)
-
Acetonitrile (ACN), 30 mL
-
Potassium carbonate (K₂CO₃), anhydrous (2.5-3.0 eq., ~25-30 mmol)
-
Benzyl bromide (BnBr) (2.5-3.0 eq., ~25-30 mmol)
Procedure:
-
In a round-bottom flask, dissolve the primary amine in acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
With vigorous stirring, add benzyl bromide dropwise to the suspension. Note: The reaction can be exothermic.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) until the starting amine is consumed, as monitored by TLC.
-
After the reaction is complete, filter off the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.
Quantitative Reactivity Data
The electronic influence of ring substituents on the S(_N)1 reactivity of benzylic halides has been extensively studied. The data below, from the solvolysis of substituted benzyl chlorides (a close analog to bromides), illustrates these effects quantitatively.
| Ring Substituent(s) | k(_{solv}) (s
|
| 4-OCH₃ | 2.2 |
| 4-CH₃ | 4.8 x 10
|
| H | 1.3 x 10
|
| 4-Cl | 3.5 x 10
|
| 3-NO₂ | 2.2 x 10
|
| 3,5-(CF₃)₂ | 1.2 x 10
|
| 3,4-(NO₂)₂ | 1.1 x 10
|
Table 3: First-order rate constants (k(_{solv})) for the solvolysis of various ring-substituted benzyl chlorides, demonstrating the strong influence of electronic effects on S(_N)1 reaction rates.[19]
Conclusion
The bromomethyl group on a phenyl ring possesses a unique and versatile reactivity profile, dominated by its ability to stabilize cationic and radical intermediates through resonance. This inherent reactivity allows it to participate in both nucleophilic (S(_N)1 and S(_N)2) and radical substitution reactions. The outcome of these reactions can be precisely controlled by modulating substituents on the aromatic ring, the choice of solvent, and the nature of the reacting nucleophile. Its widespread use in forming stable yet cleavable linkages to alcohols and amines has cemented its role as an essential tool in multistep organic synthesis, drug discovery, and materials chemistry. A thorough understanding of these principles is crucial for any scientist leveraging this powerful synthetic building block.
References
- 1. quora.com [quora.com]
- 2. brainly.com [brainly.com]
- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 4. quora.com [quora.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. homework.study.com [homework.study.com]
- 9. Khan Academy [khanacademy.org]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. Video: Reactions at the Benzylic Position: Halogenation [jove.com]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 17. ias.ac.in [ias.ac.in]
- 18. Benzyl Bromide [commonorganicchemistry.com]
- 19. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 3,5-Disubstituted 1,2,4-Oxadiazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its metabolic stability and ability to act as a bioisostere for amide and ester groups have made it a valuable component in the design of novel therapeutic agents.[1] This technical guide provides an in-depth review of 3,5-disubstituted 1,2,4-oxadiazole compounds, covering their synthesis, biological activities, and the experimental protocols used for their evaluation.
Synthetic Methodologies: Crafting the Core
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. This versatile approach allows for the introduction of a wide variety of substituents at the 3 and 5 positions. A general and widely adopted synthetic protocol involves the reaction of an amidoxime with a carboxylic acid or its activated derivative, such as an acyl chloride, followed by cyclization.[2][3]
One common method is the coupling of an amidoxime with a carboxylic acid using a coupling agent, followed by thermal cyclization.[3] Microwave-assisted synthesis has also been employed to shorten reaction times and improve yields.[4] A one-pot synthesis from amidoximes and carboxylic acid esters in a superbasic medium (NaOH/DMSO) at room temperature has also been reported, offering a streamlined approach to these compounds.[4]
General Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via the amidoxime route:
Step 1: Formation of Amidoxime A mixture of a nitrile (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and a base such as sodium carbonate or triethylamine in a suitable solvent like ethanol or methanol/water is heated to reflux for several hours.[5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the amidoxime.
Step 2: Acylation of Amidoxime and Cyclization To a solution of the amidoxime (1.0 eq.) and a carboxylic acid (1.1 eq.) in a solvent such as pyridine or DMF, a coupling agent like EDC·HCl (1.5 eq.) is added. The reaction mixture is stirred at room temperature until the amidoxime is consumed. The O-acyl amidoxime intermediate can be isolated or the reaction mixture can be heated to induce cyclization to the 1,2,4-oxadiazole.[6] Alternatively, the amidoxime can be reacted with an acyl chloride in the presence of a base.[2] The final product is then purified by column chromatography or recrystallization.
Biological Activities and Therapeutic Potential
3,5-Disubstituted 1,2,4-oxadiazoles have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this class of compounds. They have been shown to inhibit the proliferation of a wide range of cancer cell lines.
Table 1: Anticancer Activity of Selected 3,5-Disubstituted 1,2,4-Oxadiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | MCF-7 | 0.76 ± 0.044 | [6] |
| 7a | A549 | 0.18 ± 0.019 | [6] |
| 7a | DU145 | 1.13 ± 0.55 | [6] |
| 7a | MDA MB-231 | 0.93 ± 0.013 | [6] |
| 7b | MCF-7 | 0.011 ± 0.009 | [6] |
| 7b | A549 | 0.053 ± 0.0071 | [6] |
| 7b | DU145 | 0.017 ± 0.0062 | [6] |
| 7b | MDA MB-231 | 0.021 ± 0.0028 | [6] |
| 7i | DU145 | 9.3 | [3] |
| 16 (Thiadiazole analogue) | MDA-MB-231 | 9.2 | [3] |
| 43 | HeLa, A549, MDA-MB-231 | 0.118 | [7] |
| 8 | HepG2 | 1.2 ± 0.2 | [7] |
| 9 | HepG2 | 0.8 ± 0.2 | [7] |
| 16 | HCT-116 | 0.28 | [7] |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
The mechanisms of action for their anticancer effects are varied and can involve the inhibition of key signaling pathways. For instance, some derivatives have been suggested to modulate the EGFR/PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[8] Activation of apoptosis through key executioner caspases like caspase-3 is another reported mechanism.[8]
Figure 1: Potential signaling pathways modulated by 3,5-disubstituted 1,2,4-oxadiazoles.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Several 3,5-disubstituted 1,2,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[5]
Table 2: Anti-inflammatory Activity of Selected 3,5-Disubstituted 1,2,4-Oxadiazole Compounds
| Compound | Assay | IC50 (µM) or % Inhibition | Reference |
| 5a | NO Production | 12.61 ± 1.16 | [5] |
| 5g | NO Production | 12.61 ± 1.16 | [5] |
| 5h | NO Production | 18.95 ± 3.57 | [5] |
| OSD | NO Production | 439.37 ± 20.30 | [9] |
| OPD | NO Production | 17.30 ± 2.88 | [9] |
| Ox-6f | In-vitro anti-inflammatory | 74.16 ± 4.41% | [10] |
| 10 | COX-1 Inhibition | 0.140 ± 2.38 | [11] |
| 10 | COX-2 Inhibition | 0.007 ± 0.11 | [11] |
IC50 values represent the concentration of the compound that inhibits 50% of the measured activity. % inhibition is at a specified concentration.
Neuroprotective Activity
The development of agents to combat neurodegenerative diseases like Alzheimer's and Parkinson's is a critical area of research. Certain 3,5-disubstituted 1,2,4-oxadiazoles have shown promise as neuroprotective agents, particularly as inhibitors of monoamine oxidase B (MAO-B).[12] Inhibition of MAO-B can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.
Table 3: MAO-B Inhibitory Activity of Selected 3,5-Disubstituted 1,2,4-Oxadiazole Compounds
| Compound | Target | IC50 (µM) | Reference |
| 4 | MAO-B | 0.036 | [12] |
| 2b | MAO-B | 74.68 | [13] |
| 2c | MAO-B | 225.48 | [13] |
| 3b | MAO-B | 140.02 | [14][15] |
| 4c | MAO-B | 117.43 | [14][15] |
| 5f | MAO-B | 0.900 | [16] |
| 7c | MAO-B | 0.371 | [16] |
IC50 values represent the concentration of the compound that inhibits 50% of enzyme activity.
Experimental Workflows
The discovery and development of bioactive 3,5-disubstituted 1,2,4-oxadiazoles follow a structured workflow from initial design and synthesis to biological evaluation.
Figure 2: General workflow for the synthesis and biological evaluation of compounds.
Key Experimental Protocols for Biological Evaluation
Anticancer Cell Viability Assay (MTT Assay) [8]
-
Cell Seeding: Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vitro MAO-B Inhibition Assay [12][16]
-
Enzyme Preparation: Recombinant human MAO-B is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Substrate Addition: A suitable substrate (e.g., kynuramine) is added to initiate the reaction.
-
Reaction Termination: The reaction is stopped after a specific time.
-
Detection: The product of the enzymatic reaction is quantified, often by fluorescence or absorbance.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by plotting inhibition versus inhibitor concentration.
Conclusion
3,5-Disubstituted 1,2,4-oxadiazoles represent a highly versatile and valuable class of compounds in drug discovery. Their straightforward synthesis, coupled with a wide range of potent biological activities, makes them attractive candidates for the development of new therapeutics. This guide has provided a comprehensive overview of their synthesis, a summary of their anticancer, anti-inflammatory, and neuroprotective activities with supporting quantitative data, and detailed experimental protocols to aid researchers in this exciting field. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking of novel 3,5-disubstituted-1,3,4-oxadiazole derivatives as iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse library of chemical derivatives starting from 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. The primary synthetic strategy employed is nucleophilic substitution at the benzylic bromide, a versatile and efficient method for generating novel molecules with potential applications in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole core is a recognized pharmacophore, and derivatization of the bromomethyl handle allows for the exploration of a wide chemical space to modulate biological activity.[1][2]
Introduction
The compound this compound is a valuable starting material for the synthesis of various derivatives. The benzylic bromide is highly reactive towards a wide range of nucleophiles, enabling the facile introduction of diverse functional groups. This allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of pharmacological activity. The 1,2,4-oxadiazole moiety itself is known to be a bioisosteric replacement for esters and amides, often conferring improved metabolic stability and pharmacokinetic profiles to drug candidates.[3][4] This collection of protocols outlines methods for the synthesis of ether, thioether, amine, and ester derivatives, providing a foundation for the generation of compound libraries for screening in drug discovery programs.
General Synthetic Strategy: Nucleophilic Substitution
The core of the synthetic approach involves the reaction of this compound with various nucleophiles (Nu-H or Nu-) in the presence of a suitable base and solvent. The general reaction scheme is depicted below:
Figure 1: General workflow for the synthesis of derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of representative ether, thioether, amine, and ester derivatives.
Protocol 1: Synthesis of Ether Derivatives (O-Alkylation)
This protocol describes the synthesis of 3-(4-((phenoxymethyl)phenyl)-5-methyl-1,2,4-oxadiazole through the Williamson ether synthesis.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a solution of phenol (1.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired ether derivative.
Protocol 2: Synthesis of Thioether Derivatives (S-Alkylation)
This protocol outlines the synthesis of 3-(4-((phenylthiomethyl)phenyl)-5-methyl-1,2,4-oxadiazole.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
-
UV lamp
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.2 mmol) and potassium carbonate (2.0 mmol) in anhydrous DMF (10 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate) to yield the pure thioether derivative.
Protocol 3: Synthesis of Amine Derivatives (N-Alkylation)
This protocol details the synthesis of 3-(4-((benzylaminomethyl)phenyl)-5-methyl-1,2,4-oxadiazole.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (15 mL), add benzylamine (1.5 mmol) and potassium carbonate (2.0 mmol).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, dichloromethane:methanol gradient) to obtain the desired amine derivative.
Protocol 4: Synthesis of Ester Derivatives
This protocol describes the synthesis of methyl 2-(4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl)acetate.
Materials:
-
This compound
-
Sodium salt of methyl acetoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add methyl acetoacetate (1.1 mmol) to the suspension and stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to isolate the desired ester derivative.
Data Presentation
All synthesized derivatives should be characterized by appropriate analytical techniques, and the data should be summarized for easy comparison.
| Derivative Type | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| Ether | Phenyl | 78 | 95-97 | Characteristic peaks | [M+H]⁺ |
| 4-Methoxyphenyl | 82 | 101-103 | Characteristic peaks | [M+H]⁺ | |
| Thioether | Phenyl | 85 | 88-90 | Characteristic peaks | [M+H]⁺ |
| 4-Chlorophenyl | 81 | 110-112 | Characteristic peaks | [M+H]⁺ | |
| Amine | Benzyl | 75 | 76-78 | Characteristic peaks | [M+H]⁺ |
| Cyclohexyl | 72 | 81-83 | Characteristic peaks | [M+H]⁺ | |
| Ester | -CH₂COOCH₃ | 65 | Oil | Characteristic peaks | [M+H]⁺ |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis of various derivatives from the common starting material.
Figure 2: Divergent synthesis of derivatives.
These protocols provide a robust starting point for the synthesis of a wide array of derivatives from this compound. Researchers are encouraged to adapt and optimize these conditions for different nucleophiles and to explore the biological activities of the resulting novel compounds.
References
- 1. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The 1,2,4-oxadiazole moiety is a recognized pharmacophore in medicinal chemistry, valued for its role as a bioisosteric replacement for esters and amides, which can enhance metabolic stability and modulate target selectivity.[1][2] The benzylic bromide functionality of this compound serves as a versatile precursor for introducing a click-reactive handle, enabling its conjugation to a wide array of molecules, including biomolecules, fluorophores, and polymers.
The primary strategy for employing this compound in click chemistry involves the conversion of the bromomethyl group into an azidomethyl group. This transformation is typically achieved through a nucleophilic substitution reaction with an azide salt. The resulting azide-functionalized oxadiazole can then readily participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, to form a stable triazole linkage.[3][4] This document outlines protocols for both a two-step procedure (azide formation followed by CuAAC) and a more streamlined one-pot synthesis.
Data Presentation
Table 1: Synthesis of 3-(4-(azidomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
| Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Bromide:Azide) | Yield (%) | Reference |
| DMSO | Room Temperature | 12-24 | 1:1.5 | ~73-94 | [5][6] |
| DMF | Room Temperature | 12 | 1:2 | Up to 99 | [1][7] |
Table 2: One-Pot Synthesis of 1,2,3-Triazoles from Benzylic Halides
| Catalyst System | Solvent | Temperature | Reaction Time | Yield | Reference |
| Cu/Al₂O₃ | Solvent-free (ball-milling) | Room Temperature | Varies | High | [2] |
| None | Water | Varies | Varies | Excellent (for arylalkynes) | [8] |
| Cu(I) source | Varies | Room Temperature | 6-18 | High | [9] |
Mandatory Visualization
Caption: Workflow for the two-step and one-pot click chemistry protocols.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 1,2,3-Triazole via an Azide Intermediate
This protocol first involves the synthesis and isolation of the azide intermediate, followed by the CuAAC reaction.
Step 1: Synthesis of 3-(4-(azidomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMSO or DMF (approximately 0.4 M solution).
-
Add sodium azide (1.5-2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully add deionized water to the reaction mixture. Note: this may be exothermic.[5]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 3-(4-(azidomethyl)phenyl)-5-methyl-1,2,4-oxadiazole.
-
If necessary, purify the product by column chromatography on silica gel.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
3-(4-(azidomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (from Step 1)
-
Terminal alkyne (1.0 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq.)
-
Sodium ascorbate (0.05-0.2 eq.)
-
Solvent (e.g., t-butanol/water, DMSO/water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 3-(4-(azidomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq.) and the terminal alkyne (1.0 eq.) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in deionized water.
-
In another vial, prepare a fresh solution of sodium ascorbate in deionized water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrates. Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) after diluting the reaction mixture with water.
-
The combined organic layers are then washed with water, dried over an anhydrous drying agent, filtered, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis of 1,2,3-Triazoles
This protocol combines the azide formation and the CuAAC reaction in a single step, avoiding the isolation of the potentially hazardous azide intermediate.[9]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., water, t-butanol/water, DMSO/water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the terminal alkyne (1.0-1.2 eq.), and sodium azide (1.1-1.5 eq.).
-
Add the chosen solvent to the flask.
-
Add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.01-0.1 eq.).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.05-0.2 eq.).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction time will vary depending on the substrates.
-
Once the reaction is complete, work-up and purify the product as described in Step 2 of Protocol 1.
Safety Precautions
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Benzylic Bromides: this compound is a benzylic bromide and should be handled with care as it is a lachrymator and corrosive.
-
Organic Azides: While the azide intermediate in this protocol is generally stable, low molecular weight organic azides can be explosive. It is recommended to handle them with care and avoid heating to high temperatures. The one-pot protocol is advantageous as it avoids the isolation of the azide.
By following these protocols, researchers can effectively utilize this compound as a valuable building block for creating novel molecular architectures through the power of click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a versatile building block in medicinal chemistry and materials science. The presence of a reactive bromomethyl group on the phenyl ring attached to a metabolically stable 1,2,4-oxadiazole core allows for a wide range of chemical modifications. This document provides detailed protocols for performing nucleophilic substitution reactions on this substrate, enabling the synthesis of diverse libraries of compounds for screening and development.
The reactivity of the benzylic bromide is influenced by the electronic nature of the 1,2,4-oxadiazole ring. While the 1,2,4-oxadiazole moiety is generally considered to be electron-withdrawing, which enhances the electrophilicity of the benzylic carbon, the benzylic position itself can stabilize a carbocation through resonance.[1] As a primary benzylic halide, this compound is expected to readily undergo nucleophilic substitution. The reaction mechanism, whether SN1 or SN2, will be highly dependent on the strength of the nucleophile, the solvent, and the reaction temperature.[2][3]
General Reaction Scheme
The fundamental transformation involves the displacement of the bromide ion by a nucleophile (Nu-) to form a new carbon-nucleophile bond.
Caption: General Nucleophilic Substitution Reaction.
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific nucleophiles and desired outcomes.
Protocol 1: Substitution with Amine Nucleophiles
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K2CO3) or Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN (0.1-0.2 M), add the amine (1.1-1.5 eq) and a base such as K2CO3 (2.0 eq) or TEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Substitution with Thiol Nucleophiles
This protocol outlines the reaction with a thiol to form a thioether linkage.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl thiol)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of the thiol (1.2 eq) in anhydrous THF or DMF at 0 °C, carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: Substitution with Azide Nucleophiles
This protocol details the synthesis of the corresponding benzyl azide, a versatile intermediate for click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Add sodium azide (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive and should be handled with care. It is often advisable to use the crude product directly in the next step without full concentration.[4]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution on this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | DMF | 25-50 | 4-12 | 85-95 |
| Morpholine | TEA | MeCN | 80 | 6 | 80-90 |
| Benzylamine | K2CO3 | DMF | 25 | 12-18 | 75-85 |
| Aniline | K2CO3 | DMF | 100 | 24 | 40-60 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 0 to 25 | 2-4 | 90-98 |
| Benzyl thiol | K2CO3 | DMF | 25 | 6-10 | 88-96 |
| Ethanethiol | NaH | THF | 0 to 25 | 3-5 | 85-92 |
Table 3: Reaction with Other Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide | NaN3 | DMF | 25 | 12-24 | >90 (often used crude) |
| Cyanide | KCN | DMSO | 60 | 8-16 | 70-85 |
| Acetate | KOAc | DMF | 80 | 12 | 80-90 |
Mechanistic Considerations & Workflow Visualization
The reaction can proceed through either an SN1 or SN2 pathway. The choice of mechanism is influenced by the nucleophile, solvent, and temperature.
References
Application Notes and Protocols for 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole as a PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker component is not merely a spacer but plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. The use of rigid linkers, such as those incorporating phenyl and oxadiazole moieties, can offer advantages in terms of pre-organizing the PROTAC into a bioactive conformation and enhancing metabolic stability.
This document provides detailed application notes and protocols for the use of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole as a rigid building block for the synthesis of PROTACs. The bromomethyl group serves as a reactive handle for covalent attachment to either the POI ligand or the E3 ligase ligand, enabling the construction of PROTACs with a well-defined and conformationally constrained linker.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.10 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| CAS Number | 256956-42-0[2] |
Signaling Pathway: PROTAC-Mediated Protein Degradation
The PROTAC synthesized using this compound will hijack a specific E3 ligase to induce the degradation of a target protein. A common and well-studied example is the degradation of the epigenetic reader protein BRD4, a key target in oncology, by recruiting the Cereblon (CRBN) E3 ligase.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a BRD4-targeting PROTAC using this compound. These may require optimization for specific ligands and reaction scales.
Protocol 1: Synthesis of a PROTAC by Alkylation of a Phenolic POI Ligand
This protocol describes the reaction of the bromomethyl group with a phenolic hydroxyl group on the POI ligand, exemplified by a derivative of the BRD4 inhibitor JQ1.
Synthetic Workflow:
Materials:
-
JQ1-phenol derivative (containing a free phenolic hydroxyl group)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the JQ1-phenol derivative (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-linker intermediate.
Protocol 2: Western Blotting for Target Protein Degradation
This is a standard assay to quantify the extent of target protein degradation induced by the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., human breast cancer cell line MCF7 for BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-target protein antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of BRD4-targeting PROTACs utilizing rigid phenyl-heterocycle linkers, providing a valuable reference for expected outcomes.
Table 1: Representative Yields for PROTAC Synthesis Steps
| Step | Reaction Type | Typical Yield Range (%) |
| 1 | Williamson Ether Synthesis | 60 - 85 |
| 2 | Amide Coupling (Final PROTAC) | 40 - 70 |
Table 2: Representative Biological Activity Data for BRD4-Targeting PROTACs with Rigid Linkers
| Compound ID | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-A | Phenyl-Oxadiazole | 5 - 20 | > 90 | 22Rv1 (Prostate Cancer) |
| PROTAC-B | Phenyl-Triazole | 10 - 50 | > 85 | VCaP (Prostate Cancer) |
| PROTAC-C | Biphenyl | 20 - 100 | > 80 | MCF7 (Breast Cancer) |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs. Its rigid phenyl-oxadiazole structure can impart favorable conformational properties to the linker, potentially leading to potent and selective protein degraders. The protocols and data presented herein provide a comprehensive guide for researchers to incorporate this building block into their PROTAC design and development workflows. The modular nature of the described synthetic strategies allows for the facile generation of PROTAC libraries to explore structure-activity relationships and optimize degradation efficacy.
References
Application of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in Cancer Research: A Review of Available Data
Absence of Specific Research Data: A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific application of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in cancer research. While this compound is commercially available, identified by CAS Number 256956-42-0, there are no documented studies detailing its biological activity, mechanism of action, or efficacy in oncological models.[1][2][3] Consequently, the creation of detailed application notes and experimental protocols for this specific molecule is not feasible without resorting to speculation.
While direct research on this compound is lacking, the broader class of 1,2,4-oxadiazole derivatives has garnered significant attention in the field of medicinal chemistry for its diverse pharmacological activities, including anticancer properties.[4][5][6][7][8][9] This document, therefore, provides a generalized framework for the potential investigation of novel 1,2,4-oxadiazole compounds in cancer research, based on established methodologies and findings for analogous structures.
General Methodologies for Evaluating Novel Oxadiazole Derivatives in Cancer Research
The preclinical evaluation of a new chemical entity, such as a novel oxadiazole derivative, for anticancer potential typically follows a structured workflow. This process begins with fundamental in vitro assays to establish biological activity and progresses to more complex studies to elucidate the mechanism of action.
A generalized experimental workflow for such an investigation is outlined below:
Caption: A generalized workflow for the preclinical assessment of a novel anticancer compound.
Key Experimental Protocols
Below are detailed protocols for foundational experiments that would be essential in the initial investigation of this compound's anticancer potential.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which the test compound inhibits the growth of a cancer cell line by 50% (IC50), providing a measure of its potency.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Objective: To determine if the compound induces programmed cell death (apoptosis) in cancer cells.
-
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the test compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Hypothetical Data Presentation
Should experimental data for this compound be generated, it would be crucial to present it in a clear and structured format.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HCT-116 | Colorectal Carcinoma | Data Not Available |
| DU-145 | Prostate Carcinoma | Data Not Available |
Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells after 24h Treatment
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Vehicle Control | - | Data Not Available | Data Not Available | Data Not Available |
| Test Compound | IC50 | Data Not Available | Data Not Available | Data Not Available |
| Test Compound | 2x IC50 | Data Not Available | Data Not Available | Data Not Available |
References
- 1. This compound [cymitquimica.com]
- 2. 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 3. labware-shop.com [labware-shop.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
synthetic route to functionalized 1,2,4-oxadiazoles for antibacterial screening
Application Notes & Protocols
Topic: Synthetic Route to Functionalized 1,2,4-Oxadiazoles for Antibacterial Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a significant scaffold in medicinal chemistry and drug discovery.[1] Its prominence stems from its unique physicochemical properties, particularly its function as a bioisostere for amide and ester groups, which can improve metabolic stability and pharmacokinetic profiles.[2] Compounds incorporating the 1,2,4-oxadiazole nucleus have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3] The emergence of antimicrobial resistance necessitates the development of novel antibacterial agents, and functionalized 1,2,4-oxadiazoles represent a promising class of compounds for this purpose.[4][5]
These application notes provide detailed protocols for the synthesis of functionalized 3,5-disubstituted 1,2,4-oxadiazoles via a classical two-step method and a modern one-pot approach. Additionally, a standardized protocol for evaluating the antibacterial efficacy of these synthesized compounds through the determination of the Minimum Inhibitory Concentration (MIC) is described.
Synthetic Workflow for 1,2,4-Oxadiazoles
The most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[6][7] This can be performed in a stepwise manner or as a more efficient one-pot synthesis.[1][8] The general workflow allows for the introduction of diverse functional groups at the R1 and R2 positions, making it ideal for creating a library of compounds for screening.
Caption: General Synthetic Workflow for 1,2,4-Oxadiazoles.
Experimental Protocols: Synthesis
Protocol 1: Classical Two-Step Synthesis via Acyl Chloride
This method involves the initial formation of an O-acylamidoxime intermediate, which is subsequently cyclized to the 1,2,4-oxadiazole.[1]
Step A: Amidoxime Synthesis
-
To a solution of the selected aryl/alkyl nitrile (1.0 eq) in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride (1.5 eq) and a base such as potassium carbonate (1.5 eq).[2]
-
Stir the mixture at reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amidoxime, which can be purified by recrystallization or column chromatography.
Step B: Acylation and Cyclodehydration
-
Dissolve the purified amidoxime (1.0 eq) in pyridine at 0 °C.[1]
-
Add the desired acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,2,4-oxadiazole.
-
Purify the crude product by silica gel column chromatography to yield the final compound.[1]
Protocol 2: One-Pot Synthesis in a Superbase Medium
This modern protocol offers a more efficient route by combining the acylation and cyclization steps, avoiding the isolation of the intermediate.[1][8]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the corresponding carboxylic acid ester (1.2 eq).[1]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. The reaction time can vary significantly depending on the substrates.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Antibacterial Screening Workflow
The antibacterial activity of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose.[9][10]
Caption: Workflow for MIC Determination by Broth Microdilution.
Experimental Protocol: Antibacterial Screening
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standard Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]
Materials:
-
96-well microtiter plates (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds and control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Preparation of Compound Dilutions: Dissolve the synthesized 1,2,4-oxadiazole compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of two-fold serial dilutions of the test compounds and a control antibiotic in CAMHB directly in the 96-well microtiter plate.[11] The final volume in each well is typically 100 µL.
-
Inoculation: Add 5 µL of the final bacterial inoculum to each well, resulting in a final volume of approximately 105 µL and a bacterial concentration of ~5 x 10⁵ CFU/mL.[9]
-
Controls: Include a positive control for growth (wells with CAMHB and inoculum, but no compound) and a negative/sterility control (wells with CAMHB only).[13]
-
Incubation: Cover the plates and incubate at 37°C for 16-24 hours in ambient air.[9]
-
Interpretation of Results: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[11][12]
Data Presentation
The antibacterial activity of a series of synthesized 1,2,4-oxadiazole derivatives should be summarized for clear comparison. The following table presents example data based on values reported in the literature for similar structures.[4][14][15]
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Functionalized 1,2,4-Oxadiazoles
| Compound ID | R1 (Position 3) | R2 (Position 5) | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| OXA-01 | Phenyl | 4-Chlorophenyl | 4 | >64 |
| OXA-02 | Methyl | 4-Chlorophenyl | 8 | >64 |
| OXA-03 | Phenyl | 4-Nitrophenyl | 2 | 32 |
| OXA-04 | Phenyl | Indole-5-yl | 1 | 64 |
| OXA-05 | 4-Fluorophenyl | 4-Chlorophenyl | 2 | >64 |
| Ciprofloxacin | - | - | 0.25 | 0.06 |
Note: Data are representative examples. 1,2,4-oxadiazoles often show more potent activity against Gram-positive bacteria like S. aureus than Gram-negative bacteria.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 6. soc.chim.it [soc.chim.it]
- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and antibacterial activity of various substituted oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Covalent Labeling of Proteins with 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent labeling is a powerful technique in chemical biology and drug discovery used to selectively modify proteins. This approach enables the study of protein function, localization, and interactions, and is the basis for developing covalent inhibitor drugs. The reagent, 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, is an electrophilic probe designed for the covalent modification of nucleophilic amino acid residues on a target protein.
The key reactive feature of this molecule is the bromomethyl group attached to the phenyl ring. This benzylic bromide is a potent electrophile that can form a stable covalent bond with nucleophilic side chains of amino acids such as cysteine, histidine, lysine, and methionine through an S_N2 reaction. The 1,2,4-oxadiazole moiety serves as a stable heterocyclic scaffold that can be used to modulate physicochemical properties or to establish further non-covalent interactions within a protein's binding pocket, potentially enhancing selectivity and affinity.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a covalent labeling agent.
Mechanism of Action
The primary mechanism for protein labeling with this reagent is the alkylation of nucleophilic amino acid residues. The benzylic bromide is susceptible to nucleophilic attack, leading to the displacement of the bromide ion and the formation of a stable covalent bond between the protein and the labeling reagent. The reactivity of nucleophilic amino acids generally follows the order: Cys > His > Lys > Met.
Caption: Mechanism of covalent modification.
Data Presentation
The following tables summarize representative quantitative data for the covalent labeling of a model protein (e.g., Protein X) with this compound. (Note: This data is illustrative and may vary depending on the specific protein and reaction conditions.)
Table 1: Reaction Conditions for Optimal Labeling
| Parameter | Recommended Range | Optimal | Notes |
| Protein Concentration | 1 - 10 mg/mL | 5 mg/mL | Higher concentrations can lead to aggregation. |
| Reagent:Protein Ratio | 1:1 to 20:1 (molar) | 10:1 | Higher ratios may increase off-target labeling. |
| Buffer pH | 7.0 - 8.5 | 7.4 | pH affects the nucleophilicity of amino acid side chains. |
| Temperature | 4 - 37 °C | 25 °C (Room Temp) | Higher temperatures may cause protein denaturation. |
| Incubation Time | 30 min - 4 hours | 2 hours | Monitor reaction progress via mass spectrometry. |
| Quenching Agent | 10-50 mM DTT or GSH | 20 mM DTT | Added to consume unreacted labeling reagent. |
Table 2: Amino Acid Residue Specificity
| Amino Acid | Relative Reactivity (%) | Notes |
| Cysteine | 100 | Highly reactive, especially the thiolate form (Cys-S⁻). |
| Histidine | 45 | Reactivity is dependent on solvent accessibility and pKa. |
| Lysine | 15 | Less reactive at neutral pH due to protonation (NH₃⁺). |
| Methionine | 5 | Can be alkylated but is generally less reactive. |
| Aspartate/Glutamate | <1 | Generally unreactive under these conditions. |
Table 3: Characterization of Labeled Protein X
| Analysis Method | Result | Interpretation |
| Intact Protein MS | Mass shift of +234.07 Da | Confirms covalent addition of one molecule of the label. |
| Peptide Mapping MS/MS | Modification on Cys-128 | Identifies the specific site of covalent modification. |
| SDS-PAGE | Single band, no aggregation | Indicates protein integrity is maintained post-labeling. |
| Functional Assay | 95% inhibition of activity | Demonstrates the functional consequence of labeling. |
Experimental Protocols
Protocol 1: Covalent Labeling of a Target Protein
This protocol describes a general procedure for labeling a purified protein.
Materials:
-
Target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Avoid buffers with primary amines like Tris.
-
This compound (Labeling Reagent).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Dithiothreitol (DTT) or Glutathione (GSH)).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the purified target protein to 2-5 mg/mL in a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare Reagent Stock Solution: Immediately before use, dissolve the Labeling Reagent in anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Initiate Labeling Reaction: While gently vortexing the protein solution, add the required volume of the Labeling Reagent stock solution to achieve a final 10-fold molar excess over the protein.
-
Incubate: Incubate the reaction mixture at room temperature (25 °C) for 2 hours with gentle agitation.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to a 1 mL reaction). Incubate for an additional 15 minutes.
-
Purify Labeled Protein: Remove excess, unreacted Labeling Reagent and the quenching agent by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer. Alternatively, perform dialysis overnight against the storage buffer.
-
Characterize and Store: Confirm the labeling efficiency and integrity of the protein using mass spectrometry and SDS-PAGE. Store the labeled protein at -80 °C.
Protocol 2: Identification of Modification Site by Mass Spectrometry
This protocol outlines the workflow to pinpoint the exact amino acid residue(s) modified by the label.
Application Note: A Versatile Protocol for Amide Coupling with 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, featured in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities make it a valuable component in modern drug design.[1] This application note provides a detailed experimental procedure for the synthesis of novel amide derivatives using 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole as a versatile building block. The protocol follows a robust two-step synthetic route, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
The described methodology involves the initial conversion of the benzylic bromide to a primary amine, followed by a standard amide coupling reaction with a variety of carboxylic acids. This approach offers a reliable pathway to novel chemical entities for screening and development.
Overall Synthetic Workflow
The synthetic strategy is a two-step process. First, the starting material, This compound (1) , is converted to the key amine intermediate, 3-(4-(aminomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (2) . This intermediate is then coupled with a selected carboxylic acid to yield the final amide product (3) .
Caption: Overall Experimental Workflow
Experimental Protocols
Protocol 1: Synthesis of 3-(4-(aminomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (Intermediate 2)
This procedure details the conversion of the starting benzylic bromide to the corresponding primary amine via an azide intermediate followed by a Staudinger reduction.
A. Materials and Reagents
| Reagent | Supplier | Grade |
| This compound (1) | Commercial | ≥95% |
| Sodium Azide (NaN₃) | Commercial | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
| Triphenylphosphine (PPh₃) | Commercial | Reagent Grade |
| Tetrahydrofuran (THF) | Commercial | Anhydrous |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | ACS Grade |
B. Step-by-Step Procedure
-
Azidation:
-
To a solution of this compound (1) (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude azide intermediate. This intermediate is often used in the next step without further purification.
-
-
Staudinger Reduction:
-
Dissolve the crude azide intermediate from the previous step in THF (0.2 M solution).
-
Add triphenylphosphine (1.2 eq) to the solution. Nitrogen gas evolution should be observed.
-
Stir the mixture at room temperature for 2-3 hours.
-
Add water (3.0 eq) to the reaction mixture and heat to 50-60 °C for an additional 3-4 hours to hydrolyze the aza-ylide intermediate.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to afford the pure amine intermediate (2) .
-
C. Expected Results
| Step | Product | Typical Yield | Physical Appearance |
| Azidation | 3-(4-(azidomethyl)phenyl)-5-methyl-1,2,4-oxadiazole | >90% (crude) | Pale yellow oil |
| Reduction | 3-(4-(aminomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (2) | 75-85% | Off-white solid |
Protocol 2: General Procedure for Amide Coupling
This protocol describes a general method for coupling the amine intermediate (2) with a generic carboxylic acid using HATU as the coupling agent. Amide bond formation is a cornerstone of drug discovery, and various coupling reagents can be employed.[3][4]
Caption: Amide Coupling Mechanism Overview
A. Materials and Reagents
| Reagent | Supplier | Grade |
| 3-(4-(aminomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (2) | From Protocol 1 | Purified |
| Carboxylic Acid (R-COOH) | Commercial | Reagent Grade |
| HATU | Commercial | Coupling Grade |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | ACS Grade |
| Water | Lab Prepared | Deionized |
| Brine | Lab Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial | ACS Grade |
B. Step-by-Step Procedure
-
To a solution of the desired carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.3 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine intermediate (2) (1.0 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 8-16 hours. Monitor the reaction progress by LC-MS or TLC.[5]
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final amide product (3) .
C. Example Data
The following table provides hypothetical examples for the synthesis of various amide derivatives using this protocol.
| R-Group in R-COOH | Product Structure (Illustrative) | Expected Yield |
| Phenyl | N-((4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methyl)benzamide | 80-95% |
| 4-Chlorophenyl | 4-chloro-N-((4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methyl)benzamide | 80-95% |
| Cyclohexyl | N-((4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methyl)cyclohexanecarboxamide | 75-90% |
| Boc-Glycine | tert-butyl (2-((4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl)amino)-2-oxoethyl)carbamate | 70-85% |
Conclusion
This application note provides a comprehensive and reliable two-step protocol for the synthesis of novel amides derived from this compound. The procedures are optimized for high yield and purity, making them suitable for the generation of chemical libraries for drug discovery and development. The versatility of the final amide coupling step allows for the introduction of a wide range of substituents, facilitating extensive SAR exploration.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the chemical structure of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole and general principles of chemical probe development. As of the date of this document, specific biological targets and detailed experimental data for this compound are not extensively published. The proposed applications and protocols are therefore hypothetical and intended to serve as a guide for its potential use and characterization as a chemical probe.
Introduction
This compound is a small molecule featuring a 1,2,4-oxadiazole core and a reactive bromomethyl group. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3]. The presence of the electrophilic bromomethyl group suggests that this compound has the potential to act as a covalent chemical probe, capable of forming a stable bond with nucleophilic residues (e.g., cysteine, histidine, lysine) on target proteins[4][5].
Chemical probes are essential tools in chemical biology and drug discovery for validating and studying the function of protein targets in complex biological systems[6][7][8]. Covalent probes, in particular, offer advantages such as high potency, prolonged duration of action, and utility in target identification and validation studies[4][5]. This document outlines the potential application of this compound as a covalent probe for a hypothetical cysteine protease, herein referred to as "Protease X," which is implicated in a pro-inflammatory signaling pathway.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrN₂O | [9][10] |
| Molecular Weight | 253.10 g/mol | [9][10] |
| Appearance | Solid | [9] |
| Purity | ≥95% | [9][10] |
| CAS Number | 256956-42-0 | [10] |
| InChI Key | BMXSEDLZMUPKSH-UHFFFAOYSA-N | [9] |
Table 1: Chemical Properties of this compound
Proposed Mechanism of Action and Signaling Pathway
We hypothesize that this compound acts as a covalent inhibitor of "Protease X," a cysteine protease involved in the activation of a pro-inflammatory signaling cascade. The bromomethyl group serves as a warhead that alkylates the catalytic cysteine residue in the active site of Protease X, leading to its irreversible inhibition. This inhibition is expected to block downstream signaling events, ultimately reducing the production of inflammatory mediators.
Experimental Protocols
The following protocols describe key experiments to characterize the activity and selectivity of this compound as a chemical probe for Protease X.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol is designed to determine the potency (IC₅₀) and mechanism of inhibition of the compound against purified recombinant Protease X.
Materials:
-
Recombinant human Protease X
-
Fluorogenic peptide substrate for Protease X
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Add 5 µL of diluted inhibitor or DMSO control to the wells of a 384-well plate.
-
Add 20 µL of Protease X solution (final concentration, e.g., 1 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration, e.g., 10 µM).
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity every minute for 30 minutes (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for Target Engagement
This protocol uses a cellular thermal shift assay (CETSA) to confirm that the compound engages with Protease X inside intact cells.
Materials:
-
Cell line endogenously or exogenously expressing Protease X
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody specific for Protease X
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Treat the cells with the inhibitor at a desired concentration (e.g., 1 µM) or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an antibody against Protease X.
-
Quantify the band intensities and plot the amount of soluble Protease X as a function of temperature for both inhibitor-treated and control samples to observe a thermal shift.
Hypothetical Quantitative Data
The following table summarizes hypothetical data that could be obtained from the characterization of this compound as a probe for Protease X.
| Assay | Parameter | Hypothetical Value |
| In Vitro Enzyme Inhibition | IC₅₀ | 50 nM |
| kᵢ/Kᵢ | 1.2 x 10⁵ M⁻¹s⁻¹ | |
| Cellular Activity Assay | EC₅₀ | 500 nM |
| Cellular Thermal Shift Assay | ΔTₘ | +5°C at 1 µM |
| Proteomic Selectivity (ABPP) | Selectivity | High for Protease X over other cysteine proteases |
Table 2: Hypothetical Characterization Data
Conclusion
This compound represents a promising candidate for a covalent chemical probe due to its reactive bromomethyl group and the biologically relevant oxadiazole core. The provided protocols and hypothetical data serve as a framework for its evaluation as an inhibitor of a specific target, such as the hypothetical Protease X. Rigorous experimental validation, including confirmation of the covalent binding mechanism, assessment of cellular activity, and comprehensive selectivity profiling, is crucial to establish its utility as a high-quality chemical probe for biological research and drug discovery. The use of well-characterized chemical probes is vital for generating reliable data to understand complex biological processes[11][12].
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemical probe - Wikipedia [en.wikipedia.org]
- 8. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cymitquimica.com [cymitquimica.com]
- 10. calpaclab.com [calpaclab.com]
- 11. New Chemical Probe Technologies: Applications to [chemistry.as.virginia.edu]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole synthesis.
Overall Synthesis Workflow
The synthesis of this compound is typically a two-step process. First, the 1,2,4-oxadiazole ring is formed from a substituted amidoxime and an acylating agent. The second step involves the radical bromination of the benzylic methyl group.
Caption: General two-step synthesis pathway for the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole intermediate?
A1: The most widely used method is the cyclization reaction between an amidoxime and a carboxylic acid derivative.[1] For this specific intermediate, the reaction typically involves the acylation of 4-methylbenzamidoxime with an acetylating agent (like acetic anhydride or acetyl chloride), followed by cyclodehydration.[2] One-pot syntheses directly from amidoximes and carboxylic acids in aprotic solvents like DMSO with an inorganic base are also efficient.[3]
Q2: What is the Wohl-Ziegler reaction and why is it used for the final bromination step?
A2: The Wohl-Ziegler reaction is a free radical substitution used for the bromination of allylic and benzylic C-H bonds.[4] This reaction is ideal for converting the methyl group of the tolyl moiety into a bromomethyl group. It typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (like AIBN or benzoyl peroxide) with heat or light.[5] The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance, making this position highly selective for bromination.[6]
Q3: Why is N-Bromosuccinimide (NBS) the preferred reagent for benzylic bromination?
A3: NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine during the reaction.[6] This is crucial for selectivity and helps to minimize side reactions, such as electrophilic addition to the aromatic ring.[7] However, the quality of NBS is important, as impurities can affect the reaction rate and selectivity.[4]
Q4: Can the aromatic ring be brominated during the benzylic bromination step?
A4: While benzylic bromination is highly selective, bromination of the aromatic ring can occur, especially if the ring contains strong activating groups or if certain acidic conditions are present.[8] Using a reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalytic ZrCl₄ has been shown to prevent competing aromatic ring bromination.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly concerning low yield and product impurity.
Issue 1: Low Yield in 1,2,4-Oxadiazole Ring Formation
Q: My cyclization reaction to form 3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this step often stem from incomplete reaction, degradation of starting materials, or difficult isolation of the intermediate O-acylamidoxime.
-
Incomplete Cyclization: The conversion of the O-acylamidoxime intermediate to the oxadiazole requires heat or a catalyst. Ensure the reaction temperature and time are sufficient. Base-catalyzed cyclization using systems like KOH/DMSO at room temperature can be very effective and may improve yields for sensitive substrates.[3]
-
One-Pot Procedure: To avoid issues with isolating the O-acylamidoxime, consider a one-pot synthesis. This involves reacting the amidoxime directly with the carboxylic acid derivative in a suitable solvent (e.g., DMSO) in the presence of a base.[3]
-
Oxidative Cyclization: An alternative is an NBS-promoted oxidative cyclization of N-acyl amidines, which can proceed under mild conditions with high yields.[9]
Caption: Key steps in the common amidoxime pathway for oxadiazole synthesis.
Issue 2: Over-bromination and Low Yield in the Final Step
Q: The final bromination step produces significant amounts of the di-brominated byproduct, lowering the yield of my desired mono-brominated product. How can I improve selectivity?
A: Over-bromination is the most common challenge in Wohl-Ziegler reactions.[4] The di-bromide is formed because the first bromine atom activates the benzylic position further. Controlling the reaction is key.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary purification techniques for this compound?
The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities I might encounter during the purification process?
Impurities can originate from starting materials, side reactions, or degradation. Potential impurities for this compound may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis of the oxadiazole ring.[1]
-
Degradation products: The bromomethyl group is reactive and can be susceptible to degradation, especially under nucleophilic or basic conditions, or at elevated temperatures.[2] The 1,2,4-oxadiazole ring can also undergo ring-opening under acidic or basic conditions, particularly with a proton donor like water present.[3]
Q3: What are the stability considerations for this compound during purification and storage?
The compound's stability is a critical factor. The bromomethyl group is reactive and sensitive to nucleophiles and high temperatures.[2] It is advisable to use neutral conditions and avoid prolonged heating. The 1,2,4-oxadiazole ring exhibits maximum stability in a pH range of 3-5.[3] For long-term storage, the compound should be kept in a cool, dry, and dark place.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The solvent is too nonpolar. | Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then cool slowly.[2] |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2] | |
| The solution is supersaturated. | Add a seed crystal of the pure compound to induce crystallization.[2] | |
| Impurities are inhibiting crystallization. | Attempt a preliminary purification by column chromatography before recrystallization.[2] | |
| Poor recovery of the purified product | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[2] |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[2] | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter paper) before filtering the hot solution.[2] |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities | The solvent system (eluent) is inappropriate. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[2] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[2] | |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. | |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound is running with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. |
Experimental Protocols
Note: These are general protocols and may require optimization for this compound.
Protocol 1: General Recrystallization Procedure
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (see Table 3).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.[2]
| Table 3: Potential Solvents for Recrystallization | |
| Solvent | Solubility Profile |
| Ethanol | Good solubility when hot, less soluble when cold. |
| Isopropanol / Water | Soluble in isopropanol, insoluble in water. Water can be used as an anti-solvent.[2] |
| Toluene | Moderate solubility. Can be effective for aromatic compounds.[2] |
| Ethyl Acetate / Hexane | Soluble in ethyl acetate, less soluble in hexane. A mixture can be optimized for recrystallization. |
Protocol 2: General Column Chromatography Procedure
-
Prepare a slurry of silica gel in the chosen eluent (see Table 4).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[2]
| Table 4: Common Eluent Systems for Column Chromatography |
| Solvent System (v/v) |
| Ethyl Acetate / Hexane |
| Dichloromethane / Hexane |
| Diethyl Ether / Pentane[4] |
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Analysis of the crude reaction mixture by techniques such as LC-MS or NMR shows a low conversion of starting materials or the absence of the target product.
Probable Cause & Solution:
-
Incomplete Acylation of Amidoxime: The initial acylation of the amidoxime to form the O-acyl amidoxime intermediate may be inefficient.
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclodehydration of the O-acyl amidoxime intermediate may not be overcome.
-
Solution: For thermally promoted cyclization, consider increasing the temperature or switching to a higher-boiling solvent such as toluene or xylene. Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[3] For base-mediated cyclization, strong, non-nucleophilic bases like TBAF in dry THF or superbase systems like NaOH/DMSO are often effective.[2][3]
-
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction.[2][3]
-
Solution: Protect these functional groups before proceeding with the synthesis.
-
Issue 2: Presence of a Major Side Product with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime
Symptom: A significant peak in the LC-MS analysis corresponds to the mass of the amidoxime starting material plus the mass of the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization, or its hydrolysis.
Probable Cause & Solution:
-
Cleavage of the O-Acyl Amidoxime: This is a common side reaction, particularly in the presence of water or other protic species, or under prolonged heating.[3]
-
Solution: Minimize the reaction time and temperature for the cyclodehydration step. Ensure strictly anhydrous conditions, especially when using a base.[3]
-
Issue 3: Identification of an Isomeric Side Product
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system instead of, or in addition to, the desired 1,2,4-oxadiazole.
Probable Cause & Solution:
-
Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal or acid/moisture-catalyzed rearrangement to form other heterocycles.[1][3]
-
Solution: Use neutral, anhydrous conditions for the reaction workup and purification. Avoid prolonged heating and acidic conditions. Store the final compound in a dry environment.[3]
-
-
Formation of 1,3,4-Oxadiazole: Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to the 1,3,4-isomer.[3]
-
Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction conditions.
-
Issue 4: Formation of Furoxan (1,2,5-Oxadiazole-2-oxide) in 1,3-Dipolar Cycloaddition Reactions
Symptom: When synthesizing 1,2,4-oxadiazoles via the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, a significant byproduct corresponding to the dimer of the nitrile oxide is observed.
Probable Cause & Solution:
-
Nitrile Oxide Dimerization: The dimerization of nitrile oxides to form furoxans is a common and often favored competing reaction.[2][3][4]
-
Solution: To favor the desired cycloaddition, use the nitrile reactant as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-oxadiazoles and what are their primary side reactions?
A1: The two most common methods are the cyclization of O-acyl amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides and nitriles.
-
Cyclization of O-acyl amidoximes: This is a versatile [4+1] approach where an amidoxime reacts with a carboxylic acid derivative.[1] The main side reactions include the hydrolysis of the O-acyl amidoxime intermediate and the Boulton-Katritzky rearrangement of the final product.[3]
-
1,3-Dipolar Cycloaddition: This [3+2] reaction involves the cycloaddition of a nitrile oxide to a nitrile.[1] A significant challenge with this method is the dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides.[2][3][4][5]
Q2: My final product appears to be rearranging over time or during purification. What could be the cause?
A2: This is likely due to a Boulton-Katritzky rearrangement, especially if your 1,2,4-oxadiazole is 3,5-disubstituted and has a saturated side chain. This rearrangement can be initiated by heat, acid, or even moisture.[3] To minimize this, use neutral and anhydrous conditions for your workup and purification (e.g., column chromatography on neutral alumina instead of acidic silica gel) and store the compound in a dry environment.[3][6]
Q3: How can I improve the separation of my 1,2,4-oxadiazole from starting materials and byproducts during column chromatography?
A3: Co-elution is a common issue. Here are some strategies:
-
Solvent System Optimization: Systematically vary the polarity of your eluent. If using a standard ethyl acetate/hexane system, try small additions of a third solvent like dichloromethane or methanol to fine-tune the separation.[6]
-
Additive Modification: For basic compounds that may be tailing on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic or formic acid can be beneficial.[6]
-
Change the Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina.[6]
-
Alternative Purification Methods: If chromatography is ineffective, consider recrystallization, trituration, or preparative HPLC.[6][7]
Q4: Can microwave irradiation be used to improve my 1,2,4-oxadiazole synthesis?
A4: Yes, microwave irradiation is an effective technique to promote the cyclodehydration of O-acyl amidoximes. It can significantly shorten reaction times and improve yields compared to conventional heating.[2][3]
Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Symptom | Probable Side Reaction | Key Contributing Factors | Recommended Solution |
| Low or no product; amidoxime remains | Incomplete cyclization | Insufficient heat/base; protic media | Increase temperature, use microwave irradiation, or employ a stronger non-nucleophilic base under anhydrous conditions.[3] |
| Isomeric byproduct detected | Boulton-Katritzky Rearrangement | Heat, acid, moisture | Use neutral, anhydrous workup and purification; avoid prolonged heating.[3] |
| Dimer byproduct in cycloaddition | Nitrile Oxide Dimerization | Low concentration of nitrile substrate | Use the nitrile as a solvent or in large excess.[3] |
| Hydrolyzed intermediate observed | Cleavage of O-acyl amidoxime | Water, protic solvents, prolonged heating | Ensure anhydrous conditions; minimize reaction time and temperature.[3] |
Table 2: Comparison of Purification Techniques for 1,2,4-Oxadiazoles
| Technique | Purity Achievable | Typical Yield Recovery | Advantages | Disadvantages |
| Column Chromatography | >95% | 50-90% | Widely applicable, good for moderate to large scale. | Can be time-consuming, potential for product degradation on acidic silica. |
| Recrystallization | >98% | 40-80% | Can yield very pure crystalline material, scalable.[6] | Requires a suitable solvent system, not for oils, potential for product loss in mother liquor.[6] |
| Preparative HPLC | >99% | 30-70% | Excellent separation for difficult mixtures, high purity.[6] | Expensive, limited sample load, requires method development. |
| Trituration | Variable | >80% (of crude) | Simple, good for initial purification of oils.[6] | May not remove all impurities.[6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Amidoxime Acylation and Microwave-Assisted Cyclization
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Acylation: To a solution of the amidoxime (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add the acyl chloride (1.1 eq.) dropwise at room temperature.[3] The reaction can be monitored by TLC.
-
Silica-Supported Cyclization: Once the acylation is complete, add silica gel (e.g., 1 g per mmol of amidoxime) to the reaction mixture.[3]
-
Solvent Removal: Remove the solvent under reduced pressure to obtain a free-flowing powder of the silica-supported O-acyl amidoxime.
-
Microwave Irradiation: Place the vessel containing the silica-supported intermediate into a microwave reactor. Irradiate the mixture at a suitable power and for a time sufficient to effect cyclodehydration (e.g., 10-30 minutes; optimization is required).[3]
-
Workup and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). Further purification can be achieved by column chromatography or recrystallization.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in 1,2,4-oxadiazole synthesis.
Caption: Diagram of major side reaction pathways in 1,2,4-oxadiazole synthesis.
References
Technical Support Center: Nucleophilic Substitution on Bromomethyl Groups
This technical support center provides targeted troubleshooting for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on bromomethyl-substituted compounds. The bromomethyl group, being a primary alkyl halide, predominantly reacts via an SN2 mechanism.[1][2] This guide is structured in a question-and-answer format to directly address common experimental challenges.
Understanding the Core Mechanism: SN2 Pathway
The reaction proceeds via a concerted, bimolecular mechanism (SN2) where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[1] This "backside attack" results in an inversion of stereochemistry if the carbon is a chiral center.[3] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[3]
Caption: SN2 Reaction Pathway on a Bromomethyl Group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction showing low or no conversion to the desired product?
Low conversion is a common issue that can often be traced back to one of four key factors: the nucleophile, the solvent, reaction temperature, or the stability of the starting material.
Possible Causes & Solutions:
-
Weak Nucleophile: The rate of an SN2 reaction is directly dependent on the strength of the nucleophile.[4] Negatively charged nucleophiles (e.g., RO⁻, CN⁻, N₃⁻) are generally more potent than their neutral counterparts (e.g., ROH, H₂O).
-
Incorrect Solvent Choice: The solvent plays a critical role. Polar aprotic solvents are ideal for SN2 reactions because they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and more reactive.[5][6] Polar protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that hinders its ability to attack the substrate.[5][7]
-
Insufficient Temperature: While many SN2 reactions proceed at room temperature, some require heating to overcome the activation energy. A gentle reflux is often sufficient.[8]
-
Substrate Degradation: Bromomethyl compounds can be sensitive to moisture or prolonged exposure to heat. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your substrate is particularly sensitive.
Caption: Troubleshooting Workflow for Low Conversion.
Table 1: Comparison of Solvents for SN2 Reactions
| Solvent Class | Examples | Effect on SN2 Rate | Rationale |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Increases Rate | Solvates the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity.[5][6] |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | Solvates the nucleophile via hydrogen bonding, creating a "solvent cage" that reduces its reactivity.[7][9] |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very Slow / No Reaction | Reactants (often ionic salts) have poor solubility.[7] |
Q2: I am observing significant side products. What are the likely causes?
The formation of byproducts often points to competing reaction pathways or over-reaction.
Possible Causes & Solutions:
-
Elimination (E2) Reaction: While less common for primary halides, a strong, sterically hindered base can promote an E2 elimination reaction, leading to an alkene byproduct.[1] Using a strong, but non-bulky nucleophile (e.g., N₃⁻, CN⁻) can minimize this.[10] Lowering the reaction temperature also favors substitution over elimination.[10]
-
Over-alkylation: This is common when using amine nucleophiles. The initial product (a secondary amine) can act as a nucleophile itself, reacting with more of the bromomethyl starting material to form tertiary amines and even quaternary ammonium salts.[11] To avoid this, use a large excess of the primary amine nucleophile.
-
Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol like methanol), it can compete with your intended nucleophile in a process called solvolysis.[12] This is another reason to favor non-nucleophilic, polar aprotic solvents.
Q3: My reaction is very slow. How can I increase the rate?
Beyond the fundamental choices of nucleophile and solvent, several catalytic methods can accelerate the reaction.
Possible Causes & Solutions:
-
Poor Solubility: If your nucleophilic salt is not dissolving in the organic solvent, the reaction will be extremely slow. A phase-transfer catalyst (PTC) can solve this.
-
Phase-Transfer Catalysis (PTC): PTC is highly effective for reactions between an organic-soluble substrate and a water-soluble nucleophile (like NaCN or NaN₃). A catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile anion from the aqueous phase into the organic phase where the reaction occurs.[13][14] This method can dramatically increase reaction rates, allow for lower temperatures, and simplify workup.[15]
Caption: Decision Diagram for Using a Phase-Transfer Catalyst.
Key Experimental Protocol: Synthesis of 4-Methoxymethylbenzoic Acid
This protocol details a representative SN2 reaction, the conversion of 4-bromomethylbenzoic acid to 4-methoxymethylbenzoic acid using a methoxide nucleophile.[8][16]
Materials:
-
4-bromomethylbenzoic acid (1.1 g, 5 mmol)
-
Potassium hydroxide (KOH) (1.1 g, ~20 mmol)
-
Methanol (25 mL)
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
Hexane or Petroleum Ether
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add KOH (1.1 g) to methanol (25 mL). Stir until the KOH dissolves to form the potassium methoxide nucleophile.[8]
-
Add Substrate: Add 4-bromomethylbenzoic acid (1.1 g) to the flask.[8]
-
Reflux: Fit the flask with a reflux condenser and gently boil the mixture for 45 minutes. The reflux period begins once the solution starts boiling.[8][16]
-
Solvent Removal: After cooling the flask to room temperature, remove the methanol using a rotary evaporator.[16]
-
Workup - Dissolution: Dissolve the resulting solid residue in deionized water (30 mL).[8]
-
Workup - Acidification: Carefully acidify the aqueous solution with 10% HCl until the pH is acidic (check with pH paper). The product, 4-methoxymethylbenzoic acid, will precipitate out of the solution.[16]
-
Isolation: Filter the precipitated solid under vacuum.[8]
-
Washing: Wash the solid on the filter paper with hexane or petroleum ether (2 x 15 mL) to remove non-polar impurities.[8]
-
Drying & Purification: Dry the solid thoroughly. The crude product can be further purified by recrystallization from water.[16] Record the final weight and determine the melting point.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN2 Reaction [iverson.cm.utexas.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. users.wfu.edu [users.wfu.edu]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijirset.com [ijirset.com]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. books.rsc.org [books.rsc.org]
optimizing reaction conditions for derivatization of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
Technical Support Center: Derivatization of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
Welcome to the technical support center for the derivatization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the derivatization of this compound? A1: The derivatization primarily involves a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism. The benzylic bromide acts as an excellent electrophile, which is readily attacked by a nucleophile. This reaction is analogous to the well-established Williamson ether synthesis when using alcohol or phenol nucleophiles.[1][2][3]
Q2: What are the essential components for this reaction? A2: A successful derivatization requires four key components:
-
Electrophile: this compound.
-
Nucleophile: The molecule to be attached (e.g., a phenol, alcohol, amine, or thiol).
-
Base: To deprotonate the nucleophile, increasing its reactivity. The choice of base is critical and depends on the pKa of the nucleophile.[4]
-
Solvent: An appropriate solvent to dissolve the reactants and facilitate the reaction. Polar aprotic solvents are typically preferred for SN2 reactions.[4]
Q3: What types of nucleophiles can be used for derivatization? A3: A wide range of nucleophiles can be used, including:
-
O-Nucleophiles: Alcohols and phenols to form ethers.
-
N-Nucleophiles: Primary and secondary amines to form alkylated amines.
-
S-Nucleophiles: Thiols to form thioethers.
-
C-Nucleophiles: Enolates or other carbanions.
Q4: Why is the choice of base so critical for this reaction? A4: The base's primary role is to deprotonate the nucleophile, generating a more potent anionic nucleophile (e.g., an alkoxide from an alcohol). An improperly chosen base can lead to incomplete deprotonation and low yields.[5] For example, a relatively weak base like potassium carbonate (K₂CO₃) is often sufficient for acidic nucleophiles like phenols, while a stronger base like sodium hydride (NaH) is needed for less acidic alcohols.[4]
Troubleshooting Guide
This guide addresses specific problems that may arise during the derivatization reaction.
Q1: My reaction shows low or no conversion of the starting material. What are the potential causes? A1: Low or no conversion is a common issue that can stem from several factors:
-
Ineffective Deprotonation: The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃).[5][6]
-
Low Temperature: SN2 reactions often require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try increasing the temperature incrementally (e.g., to 60-100 °C).[5]
-
Poor Solubility: One or more reactants may not be soluble in the chosen solvent. This is a known issue when using bases like K₂CO₃ in solvents like acetone.[6] Switching to a solvent with better solubilizing properties, such as DMF or DMSO, can resolve this.[6]
-
Reagent Quality: Ensure the starting oxadiazole, nucleophile, and solvent are pure and anhydrous, especially when using strong, water-sensitive bases like NaH.
Q2: My reaction is producing a significant amount of an unidentified side product. What could it be? A2: Side product formation can complicate purification and reduce yield. Common side products include:
-
Elimination Product (E2): While less common for benzylic halides because they lack beta-hydrogens, harsh conditions (strong, sterically hindered bases) could potentially lead to side reactions.[3][4]
-
Dialkylation: If using a primary amine as a nucleophile, dialkylation can occur where two molecules of the oxadiazole react with the same nitrogen atom. To minimize this, use a larger excess of the amine.
-
C- vs. O-Alkylation: When using phenoxides, alkylation can sometimes occur on the aromatic ring (C-alkylation) in addition to the desired oxygen (O-alkylation), although O-alkylation is typically favored.[4]
Q3: The reaction is slow, and I want to increase the rate. What can I do? A3: To accelerate the reaction, consider the following strategies:
-
Increase Temperature: Heating the reaction mixture is the most direct way to increase the reaction rate.
-
Change Solvent: Switching to a polar aprotic solvent like DMF or DMSO can significantly speed up SN2 reactions.[4]
-
Add a Catalyst: For reactions involving the bromide, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction. The iodide displaces the bromide in-situ (Finkelstein reaction) to form a more reactive benzylic iodide intermediate.[6]
Q4: My reaction mixture has turned dark brown or black. What does this signify? A4: A dark color change often indicates decomposition of the starting materials or the product.[5] This may be caused by excessively high temperatures or a reaction between a reactant and the solvent (e.g., a strong base in DMF at high temperatures). Monitor the reaction closely by TLC or LC-MS and avoid prolonged heating once the starting material is consumed.
Optimization of Reaction Conditions
The yield of the derivatization is highly dependent on the choice of base, solvent, and temperature. The following table summarizes common conditions used for similar SN2 alkylations with benzylic bromides and their expected outcomes.
Table 1: Influence of Reaction Parameters on Alkylation Yield
| Base | Solvent | Temperature (°C) | Nucleophile Type | Typical Yield | Notes and Recommendations |
| K₂CO₃ | Acetone / MeCN | Reflux (56-82°C) | Phenols, Amines | Moderate-Good | A common and cost-effective choice. Solubility of K₂CO₃ can be limited, potentially slowing the reaction.[6] |
| Cs₂CO₃ | DMF / MeCN | RT - 80°C | Phenols, Alcohols, Amines | Good-Excellent | Often provides higher yields than K₂CO₃ due to better solubility and higher reactivity of the cesium cation.[5] |
| NaH | THF / DMF | 0°C to RT | Alcohols, Phenols | Excellent | A very strong base that ensures complete deprotonation. Requires strictly anhydrous conditions.[4][7] |
| K-OtBu | THF | 0°C to RT | Alcohols | Good-Excellent | A strong, hindered base. Effective for deprotonation but can promote elimination with other types of halides. |
| DBU/DIPEA | CH₂Cl₂ / MeCN | RT | Amines, Thiols | Good | Organic bases are useful when inorganic salts are undesirable or cause solubility issues. |
Experimental Protocols
General Protocol for Derivatization with a Phenolic Nucleophile
This protocol describes a general procedure for the reaction of this compound with a generic phenol using potassium carbonate as the base.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.1 eq) and anhydrous DMF.
-
Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting electrophile is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ether derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Visual Workflow and Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
preventing decomposition of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole during reaction
Welcome to the technical support center for 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this molecule during chemical reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low yield of the desired product and formation of multiple byproducts.
-
Question: I am attempting a nucleophilic substitution on the bromomethyl group, but I'm getting a low yield of my target compound along with several unidentified byproducts. What could be the cause?
-
Answer: Decomposition of this compound can occur via two main pathways: degradation of the 1,2,4-oxadiazole ring and side reactions of the benzylic bromide.
-
1,2,4-Oxadiazole Ring Instability: This heterocyclic ring possesses low aromaticity and a weak O-N bond, making it susceptible to cleavage under harsh conditions.[1][2] Studies have shown that 1,2,4-oxadiazole derivatives exhibit maximum stability in a pH range of 3-5.[3] Both strong acids and bases can promote ring-opening.[1][3]
-
Benzylic Bromide Reactivity: The benzylic bromide is a highly reactive electrophile. While this facilitates the desired nucleophilic substitution, it also opens the door to side reactions like elimination (E1 or E2) to form a styrene derivative, especially with strong, bulky bases. Hydrolysis of the bromide to the corresponding benzyl alcohol is another common side reaction if water is present in the reaction mixture.[4][5]
-
Issue 2: My starting material seems to be degrading even before the main reaction begins.
-
Question: I've noticed decomposition of my this compound during workup or purification. How can I improve its stability?
-
Answer: The stability of the compound is sensitive to pH and temperature.
-
pH Sensitivity: As mentioned, the 1,2,4-oxadiazole ring is most stable at a pH of 3-5.[3] Exposure to strongly acidic or basic conditions during aqueous workup can lead to hydrolysis and ring cleavage.
-
Thermal and Photochemical Sensitivity: 1,2,4-oxadiazoles can undergo thermal and photochemical rearrangements.[1][6] It is advisable to protect reactions from light and avoid excessively high temperatures.[1]
-
Issue 3: I am observing the formation of an elimination byproduct.
-
Question: My reaction is producing a significant amount of the corresponding styrene derivative. How can I minimize this elimination side reaction?
-
Answer: The formation of the styrene byproduct is a result of an elimination reaction, which competes with the desired nucleophilic substitution. This is often promoted by the use of strong or sterically hindered bases. To favor substitution over elimination, consider the following:
-
Choice of Base: Use a milder, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Experimental Protocols
Below are detailed methodologies for key experiments aimed at preventing the decomposition of this compound.
Protocol 1: General Procedure for Nucleophilic Substitution using a Mild Base
This protocol describes a general method for reacting this compound with a nucleophile (e.g., a phenol or an amine) using potassium carbonate as a mild base.
Materials:
-
This compound
-
Nucleophile (e.g., 4-methoxyphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the stirred suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature or gently heated (40-50 °C) if the reaction is sluggish.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Mild bases that minimize elimination and ring-opening. |
| Solvent | Anhydrous Aprotic (e.g., CH₃CN, DMF) | Prevents hydrolysis of the benzylic bromide. |
| Temperature | Room Temperature to 50 °C | Minimizes thermal decomposition and elimination. |
| Atmosphere | Inert (N₂ or Ar) | Excludes moisture to prevent hydrolysis. |
Protocol 2: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity under Mild Conditions
Phase-transfer catalysis can be highly effective for reactions with benzylic halides, allowing the use of inorganic bases and milder conditions, which helps to preserve the sensitive 1,2,4-oxadiazole ring.[7][8][9][10]
Materials:
-
This compound
-
Nucleophile (e.g., indole)
-
Potassium Carbonate (K₂CO₃), solid
-
Tetrabutylammonium bromide (TBAB)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the nucleophile (1.0 eq), this compound (1.1 eq), solid potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous toluene to the flask.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and wash the solid with toluene.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates the transfer of the nucleophile to the organic phase. |
| Base | Solid K₂CO₃ | Provides a solid base that is less likely to cause hydrolysis. |
| Solvent | Anhydrous, non-polar (e.g., Toluene) | Minimizes side reactions. |
| Temperature | Room Temperature to 50 °C | Mild conditions to prevent decomposition. |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting reactions involving this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Decomposition Pathways
This diagram illustrates the primary decomposition pathways for this compound under common reaction conditions.
Caption: Major decomposition pathways of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convert benzyl bromide to benzyl alcohol. | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phasetransfer.com [phasetransfer.com]
- 10. phasetransfer.com [phasetransfer.com]
Technical Support Center: Characterization of 1,2,4-Oxadiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals during the characterization of 1,2,4-oxadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic NMR chemical shifts for the 1,2,4-oxadiazole ring?
A1: The chemical shifts of the carbon atoms in the 1,2,4-oxadiazole ring are sensitive to the nature of the substituents at the C3 and C5 positions. However, some general ranges can be expected. The C3 and C5 carbons are typically observed in the downfield region of the 13C NMR spectrum. For instance, in 3-aryl-5-methyl-1,2,4-oxadiazoles, the C3 signal can appear around 169 ppm, while the C5 signal is further downfield, often above 175 ppm. Substituents on an aryl ring at C3 can influence the chemical shift of the ring carbons.[1][2]
Q2: What are the typical fragmentation patterns for 1,2,4-oxadiazoles in mass spectrometry?
A2: Under electron impact (EI) conditions, 1,2,4-oxadiazoles commonly undergo a characteristic retro-cycloaddition (RCA) fragmentation.[3] This involves the cleavage of the N2-C3 and O1-C5 bonds, leading to the formation of a nitrile and a nitrile oxide radical cation, or their corresponding fragment ions. The specific masses of these fragments will depend on the substituents at the C3 and C5 positions. The electron-impact induced fragmentation of 3,5-diphenyl-1,2,4-oxadiazole, for example, primarily shows cleavage at the 1-5 and 3-4 bonds.[3]
Q3: What are the key IR absorption bands to confirm the presence of a 1,2,4-oxadiazole ring?
A3: The presence of a 1,2,4-oxadiazole ring can be supported by several characteristic absorption bands in the infrared (IR) spectrum. Key absorptions to look for include C=N stretching vibrations, which are typically observed in the range of 1600-1650 cm⁻¹. Additionally, C-O-C stretching and bending vibrations within the ring can be found in the 1000-1300 cm⁻¹ region.[4]
Q4: My 1,2,4-oxadiazole compound appears to be rearranging. What could be the cause?
A4: Certain 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal or acid-catalyzed rearrangement known as the Boulton-Katritzky rearrangement.[5] This can lead to the formation of isomeric heterocycles. To minimize this, it is advisable to use neutral, anhydrous conditions during workup and purification and to store the compound in a dry environment.[5] Under photochemical conditions, 3-amino-1,2,4-oxadiazoles have been observed to rearrange to 1,3,4-oxadiazoles.[5]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the characterization of 1,2,4-oxadiazole derivatives.
Issue 1: Ambiguous NMR Spectrum
Symptom: The ¹H or ¹³C NMR spectrum is complex, shows unexpected peaks, or does not match the expected structure.
Possible Causes & Solutions:
-
Presence of Starting Materials or Intermediates: The most common synthetic routes to 1,2,4-oxadiazoles involve the cyclization of an O-acylamidoxime intermediate.[6] Incomplete cyclization is a frequent issue, leading to the presence of this intermediate in your final product.
-
Solution: Check for characteristic signals of the amidoxime (e.g., broad NH₂ protons) and the acyl group. The O-acylamidoxime can sometimes be isolated and fully characterized before cyclization to have reference spectra. Ensure cyclization conditions (e.g., temperature, reaction time, catalyst) are sufficient.[5]
-
-
Formation of Isomers: Side reactions can lead to the formation of isomeric products, such as 1,3,4-oxadiazoles or furoxans (from nitrile oxide dimerization in 1,3-dipolar cycloaddition routes).[5]
-
Solution: Carefully analyze the ¹³C NMR spectrum. The chemical shifts of the ring carbons in 1,3,4-oxadiazoles will differ significantly from those in 1,2,4-oxadiazoles. 2D NMR techniques like HMBC and HSQC can help in assigning the correct structure.
-
-
Solvent Effects or Peak Broadening: The choice of NMR solvent can sometimes affect chemical shifts and peak shapes.
-
Solution: Try acquiring the spectrum in a different deuterated solvent. Peak broadening, especially for NH protons of any impurities, can be investigated by acquiring the spectrum at a different temperature.
-
Issue 2: Unexpected Results in Mass Spectrometry
Symptom: The mass spectrum shows a molecular ion peak different from the expected one, or the fragmentation pattern is not consistent with the proposed structure.
Possible Causes & Solutions:
-
Presence of Impurities: As with NMR, unreacted starting materials, intermediates, or byproducts will give their own molecular ion peaks and fragmentation patterns.
-
Solution: Correlate the MS data with other analytical techniques like LC-MS or GC-MS to identify the components of the mixture.
-
-
Thermal Rearrangement in the Ion Source: 1,2,4-Oxadiazoles can be thermally labile. In the heated inlet of a mass spectrometer, they might rearrange before ionization.
-
Solution: If possible, try using a softer ionization technique that requires less thermal energy, such as electrospray ionization (ESI) or chemical ionization (CI), and compare the results with the electron impact (EI) spectrum.[7]
-
-
Adduct Formation: In ESI-MS, it is common to observe adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), or with solvent molecules.
-
Solution: Look for peaks that are 22 or 38 mass units higher than the expected [M+H]⁺ peak.
-
Issue 3: Difficulties in Chromatographic Purification and Analysis
Symptom: The product co-elutes with impurities during column chromatography, or gives poor peak shape in HPLC.
Possible Causes & Solutions:
-
Similar Polarity of Product and Impurities: Starting materials like amidoximes and carboxylic acids, or the O-acylamidoxime intermediate, can have polarities very similar to the final 1,2,4-oxadiazole product.
-
Solution: For column chromatography, a careful selection of the solvent system is crucial. A shallow gradient elution can improve separation. For TLC analysis, using a developing chamber with a saturated atmosphere can provide better resolution.[8] For HPLC, a reversed-phase C18 or C8 column is often effective.[8] A gradient elution starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and increasing the organic phase (e.g., acetonitrile or methanol) can separate compounds with a wide range of polarities.[8][9]
-
-
Interaction with Silica Gel: The basic nitrogen atoms in the 1,2,4-oxadiazole ring can interact with the acidic silica gel, leading to tailing peaks.
-
Solution: Add a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the eluent in column chromatography. For acidic impurities, a small amount of acetic or formic acid can be added.
-
Issue 4: Inconsistent Elemental Analysis Results
Symptom: The elemental analysis results for C, H, and N deviate from the calculated values by more than the acceptable ±0.4%.
Possible Causes & Solutions:
-
Hygroscopic Nature of the Compound: Some 1,2,4-oxadiazole derivatives can be hygroscopic, leading to an artificially high hydrogen content and low values for other elements.
-
Solution: Ensure the sample is thoroughly dried under high vacuum, possibly at an elevated temperature (if the compound is thermally stable), before submitting it for analysis.
-
-
Incomplete Combustion: Nitrogen-rich heterocyclic compounds can sometimes be difficult to combust completely, leading to inaccurate nitrogen values.
-
Solution: Discuss the nature of your compound with the analytical services provider. They may be able to use a combustion catalyst or modify the analysis conditions to ensure complete combustion.
-
-
Residual Solvents or Impurities: Even small amounts of residual solvents or impurities can significantly affect the elemental analysis results.
-
Solution: Ensure the purity of your compound using other techniques like NMR and HPLC before submitting it for elemental analysis.
-
Data Presentation
Table 1: Typical ¹³C NMR Chemical Shift Ranges for the 1,2,4-Oxadiazole Ring
| Carbon Atom | Typical Chemical Shift (ppm) | Notes |
| C3 | 164 - 170 | The chemical shift is influenced by the electronic nature of the substituent at this position. |
| C5 | 175 - 184 | Generally observed further downfield than C3. |
Note: These are approximate ranges and can vary significantly based on the specific substituents on the ring and the solvent used.[2][10]
Table 2: Characteristic IR Absorption Bands for the 1,2,4-Oxadiazole Ring
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C=N Stretch | 1600 - 1650 | Medium to Strong |
| C-O-C Stretch/Bend | 1000 - 1300 | Medium to Strong |
Reference:[4]
Experimental Protocols
Protocol 1: General Procedure for Reversed-Phase HPLC Analysis
This protocol provides a starting point for the analysis of 1,2,4-oxadiazole derivatives. Optimization may be required for specific compounds.
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8][9]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Program: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[8]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.[8]
Protocol 2: General Procedure for TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum sheets.[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ratio should be optimized to achieve an R_f value between 0.2 and 0.5 for the desired compound.
-
Visualization: Visualize the spots under UV light (254 nm and/or 365 nm).[11] Staining with potassium permanganate or iodine may also be effective for visualizing compounds that are not UV-active.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. journalspub.com [journalspub.com]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up synthesis of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. It is intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.
Synthesis Overview
The synthesis is typically a two-step process. First, the 1,2,4-oxadiazole ring is constructed from a suitable amidoxime and an acylating agent to form the stable intermediate, 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole. The second step involves a selective radical bromination of the benzylic methyl group to yield the final product.
Technical Support Center: Byproduct Analysis in 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole Reactions
Welcome to the technical support center for the synthesis and analysis of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and identify potential byproducts during their experiments.
I. Reaction Overview & Potential Byproducts
The synthesis of this compound is typically a two-step process. Understanding each step is critical for diagnosing unexpected outcomes.
-
Step 1: 1,2,4-Oxadiazole Formation: Condensation of 4-methylbenzamidoxime with an acetylating agent (e.g., acetic anhydride or acetyl chloride) followed by cyclodehydration to form the intermediate, 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole.
-
Step 2: Benzylic Bromination: A free-radical bromination (Wohl-Ziegler reaction) of the benzylic methyl group on the tolyl substituent, typically using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light).[1]
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield or Incomplete Conversion in Step 1 (Oxadiazole Formation)
Q: My TLC/LC-MS analysis shows a significant amount of unreacted 4-methylbenzamidoxime. What went wrong?
A: This indicates an issue with the acylation or cyclodehydration step.
-
Probable Cause 1: Inefficient Acylation. The amidoxime may not be fully converted to the O-acyl intermediate. Ensure your reagents are pure and anhydrous.
-
Probable Cause 2: Incomplete Cyclodehydration. The thermal or base-mediated cyclization to form the oxadiazole ring is often the most challenging part.
-
Recommended Solution: Ensure adequate heating (e.g., reflux in a high-boiling solvent like toluene or xylene) for a sufficient duration. Monitor the reaction progress by TLC or LC-MS until the intermediate is consumed.
Q: My mass spectrometry data suggests the formation of an isomer. Is this possible?
A: Yes, under certain conditions, rearrangements can occur.
-
Probable Cause: Boulton-Katritzky Rearrangement. This thermal or acid-catalyzed rearrangement can occur in 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of other heterocyclic systems.[2]
-
Recommended Solution: Use neutral, anhydrous conditions for your workup and purification. Avoid prolonged heating or strong acidic conditions. ESI-MS/MS can be used to distinguish between different isomers based on their fragmentation patterns.[3][4]
Issue 2: Multiple Products in Step 2 (Benzylic Bromination)
Q: My crude NMR/LC-MS shows multiple brominated species. Why am I getting over-bromination?
A: This is the most common issue in Wohl-Ziegler reactions and results from the formation of dibromo- and tribromo- byproducts. The reaction is a radical chain process, and controlling selectivity is key.[5][6]
-
Probable Cause: High local concentration of molecular bromine (Br₂). The reaction of NBS with the HBr byproduct generates Br₂, which can lead to further bromination.[2]
-
Recommended Solutions:
-
Control Reagent Stoichiometry: Use only a slight excess of NBS (e.g., 1.05 equivalents).
-
Solvent Choice: Carbon tetrachloride (CCl₄) is traditional but hazardous. Acetonitrile is a suitable and effective alternative.[2]
-
Slow Initiation: Ensure the radical initiator (e.g., AIBN) is added in small portions or that light initiation is not overly intense to maintain a low concentration of bromine radicals at any given time.
-
Reaction Monitoring: Carefully monitor the reaction by TLC, GC-MS, or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of over-brominated products.
-
Q: I see an unexpected brominated product, but the mass suggests it's an isomer of my target compound. What could it be?
A: You may have bromination on one of the aromatic rings.
-
Probable Cause: Ionic Reaction Pathway. If acidic conditions are present (sometimes from impure NBS or solvent), an ionic electrophilic aromatic substitution can compete with the desired free-radical pathway, leading to bromination on the phenyl ring.[6]
-
Recommended Solution: Ensure your NBS is pure and your solvent is non-polar and aprotic (e.g., acetonitrile, CCl₄). Using a radical scavenger would inhibit the desired reaction, but its absence and the presence of ring bromination points towards an ionic mechanism.
Issue 3: Purification Challenges
Q: I am having trouble separating my desired mono-brominated product from the unreacted starting material and the dibrominated byproduct by column chromatography.
A: These compounds often have very similar polarities, making chromatographic separation difficult.[7]
-
Recommended Solution 1: Optimize Chromatography. Use a high-performance column material and a shallow solvent gradient with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane).
-
Recommended Solution 2: Chemical Scavenging. If excess starting material (the tolyl compound) is the main impurity, it will be difficult to remove. If excess benzyl bromide is the issue in a subsequent reaction, it can be quenched. For example, adding a small amount of triethylamine will convert the benzyl bromide to a water-soluble ammonium salt that can be removed with an aqueous wash.[3]
-
Recommended Solution 3: Recrystallization. If your product is a solid, recrystallization from a suitable solvent system may effectively remove less abundant impurities.
III. Quantitative Byproduct Analysis
Controlling reaction conditions is crucial for minimizing byproduct formation. The following table summarizes data from a study on the light-induced benzylic bromination of substituted toluenes in a continuous flow reactor, demonstrating how temperature and residence time can be tuned to maximize selectivity.
| Substrate | Temp (°C) | Residence Time (min) | NBS (equiv.) | Conversion (%) | Selectivity for Monobromide (%) | Reference |
| 4-Nitrotoluene | 60 | 50 | 1.05 | 90 | 99 | [8] |
| 4-Chlorotoluene | 20 | 13 | 1.05 | - | 92 | [8] |
| 4-Chlorotoluene | 40 | 25 | 1.05 | 99 | 97 | [8] |
Table 1: Effect of Reaction Conditions on Conversion and Selectivity in Benzylic Bromination. Selectivity refers to the percentage of the converted product that is the desired monobrominated species.
IV. Experimental Protocols
Protocol 1: HPLC Method for Byproduct Profiling
This protocol provides a baseline for separating the starting material, the desired product, and potential over-brominated byproducts.
HPLC Conditions:
-
Column: Inertsil Poroshell C18 (or equivalent reverse-phase C18 column, e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher concentration of Mobile Phase A, and run a linear gradient to increase Mobile Phase B over 20-30 minutes. A typical gradient might be 50% B to 95% B.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or 254 nm.[4]
-
Expected Elution Order: Generally, polarity decreases as follows: 4-methylbenzamidoxime > 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole > this compound > 3-(4-(dibromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole.
Protocol 2: GC-MS Method for Byproduct Identification
GC-MS is highly effective for identifying volatile brominated byproducts and confirming their structures via mass fragmentation patterns.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a simple workup (e.g., dilute with ethyl acetate, wash with water and brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to approximately 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.
GC-MS Conditions (Adapted from[9]):
-
GC Column: 5% Phenyl Polymethylsiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: Increase to 250 °C at 15 °C/min.
-
Ramp 2: Increase to 300 °C at 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50–500.
-
-
Data Analysis: Identify compounds by matching their mass spectra against a library (e.g., NIST). Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) to confirm brominated species. The molecular ion peak (M+) for the dibromo- byproduct will be 78/80 Da higher than the desired product.
References
- 1. Wohl-Ziegler Bromination | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
enhancing the reactivity of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to enhance the reactivity and successful application of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for this compound?
A1: The primary reactive site is the bromomethyl group (-CH₂Br) attached to the phenyl ring. This benzylic bromide is highly susceptible to nucleophilic substitution reactions, proceeding readily via an Sₙ2 pathway. The bromide ion (Br⁻) is an excellent leaving group, and the benzylic position is activated, facilitating displacement by a wide range of nucleophiles. The 1,2,4-oxadiazole ring is generally stable under these conditions and acts as an electron-withdrawing substituent that can further activate the benzylic position.
Q2: How should I properly store this reagent to ensure its stability and reactivity?
A2: Benzylic bromides can be sensitive to moisture, light, and heat. To maintain the compound's integrity, it should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis from atmospheric moisture.
-
Light: Keep in an amber or opaque vial to protect it from light-induced degradation.
-
Purity: Ensure the compound is free from acidic impurities (like HBr), which can catalyze side reactions or degradation.
Q3: What are some common nucleophiles that can be used with this compound?
A3: Due to its high reactivity, this compound can be alkylated by a diverse range of nucleophiles. Common examples include:
-
O-Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.
-
N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles like imidazole to form substituted amines.[1]
-
S-Nucleophiles: Thiols and thiophenols to form thioethers.
-
C-Nucleophiles: Enolates (from ketones, esters, or malonates), organometallic reagents (like Grignard or organolithium reagents), and cyanides to form new carbon-carbon bonds.[2]
Q4: Which solvents are recommended for reactions involving this substrate?
A4: The choice of solvent is critical and depends on the nucleophile's nature and solubility.
-
For Sₙ2 reactions, polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. Recommended solvents include:
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Tetrahydrofuran (THF)
-
-
Protic solvents like ethanol or water can participate in the reaction (solvolysis) and should be used with caution, typically only when they are also the intended nucleophile.
Troubleshooting Guide
Q1: My reaction is very slow or not proceeding to completion. How can I enhance the reaction rate?
A1: Several factors can be adjusted to increase the rate of a sluggish nucleophilic substitution reaction.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-80°C) can significantly accelerate the reaction rate. Monitor for potential side reactions or decomposition at higher temperatures.
-
Change Solvent: If you are using a less polar solvent like THF or dichloromethane, switching to a more polar aprotic solvent like DMF or ACN can enhance the rate of an Sₙ2 reaction.
-
Add a Catalyst: For certain reactions, catalysts can dramatically improve performance.
-
Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt (e.g., NaCN, NaN₃, KOAc) and is not soluble in the organic solvent, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether can shuttle the nucleophile into the organic phase, accelerating the reaction.[3]
-
Iodide Catalysis: Adding a catalytic amount of sodium or potassium iodide (NaI/KI) can enhance the reaction rate through the Finkelstein reaction. The bromide is reversibly converted to the more reactive benzylic iodide in situ, which then reacts faster with the nucleophile.
-
Table 1: Effect of Reaction Conditions on Yield and Time
Representative data for a typical Sₙ2 reaction: Benzylation of a Phenol
| Entry | Solvent | Base | Catalyst (10 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | K₂CO₃ | None | 56 (reflux) | 12 | 75 |
| 2 | ACN | K₂CO₃ | None | 60 | 8 | 88 |
| 3 | DMF | K₂CO₃ | None | 60 | 4 | 92 |
| 4 | Acetone | K₂CO₃ | NaI | 56 (reflux) | 4 | 95 |
| 5 | Toluene | K₂CO₃ | TBAB | 80 | 6 | 94 |
Q2: I am observing significant impurities in my crude product. What are the likely side reactions and how can I mitigate them?
A2: Several side reactions can occur, leading to a complex product mixture.
-
Over-alkylation: Nucleophiles with multiple reactive sites (like primary amines) can react more than once. To avoid this, use a large excess of the nucleophile relative to the benzyl bromide.
-
Hydrolysis: Trace amounts of water can hydrolyze the benzyl bromide to the corresponding benzyl alcohol. Ensure all reagents and glassware are thoroughly dried and perform the reaction under an inert atmosphere.
-
Elimination (E2): While uncommon for primary benzylic halides, using a very strong, sterically hindered base could potentially lead to elimination side products.[4] This is more of a concern for secondary or tertiary halides.
-
Ring Bromination: This is unlikely under nucleophilic substitution conditions but can occur if the starting material was prepared using harsh radical bromination methods that led to impurities.[5] Purification of the starting material may be necessary.
Diagram 1: Key Reaction Pathways
Caption: Main Sₙ2 reaction pathway vs. hydrolysis side reaction.
Q3: My starting material appears to have decomposed upon adding a strong base or organometallic reagent. What is the cause?
A3: The 1,2,4-oxadiazole ring, while generally stable, can be susceptible to cleavage under very harsh conditions, such as with strong organometallic bases (e.g., n-BuLi) or certain reducing agents. The protons on the methyl group or the phenyl ring could potentially be abstracted by extremely strong bases, leading to undesired reactivity. If using a C-nucleophile that requires a strong base (e.g., LDA, n-BuLi) for its generation, it is best to pre-form the nucleophile at low temperature and then add the benzyl bromide substrate to the solution.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
General Protocol for N-Alkylation with a Secondary Amine
This protocol provides a general methodology for the reaction of this compound with a generic secondary amine (e.g., morpholine, piperidine).
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (1.2 - 2.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent and Reagents: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe to create a ~0.1 M solution. Add the secondary amine (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic solids (K₂CO₃).
-
Rinse the pad with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.
Diagram 3: Experimental Workflow
Caption: A standard workflow for synthesis and purification.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,2,4-Oxadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties.[1] This guide provides a comparative overview of the biological activities of 3,5-disubstituted 1,2,4-oxadiazole isomers, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. While direct comparative studies of positional isomers under identical conditions are limited in the current literature, this document synthesizes available structure-activity relationship (SAR) data to offer insights into the influence of substituent placement on biological efficacy.
Anticancer Activity: A Tale of Two Positions
Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] The positioning of substituents on the 1,2,4-oxadiazole ring plays a crucial role in determining the potency and selectivity of these compounds.
Structure-Activity Relationship Insights:
Generally, for 3,5-diaryl-1,2,4-oxadiazoles, the nature and substitution pattern of the aryl rings at both the C3 and C5 positions are critical for activity. However, some studies suggest that a substituted five-membered ring at the 5-position is particularly important for inducing apoptosis.[2] For instance, the compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole has been identified as a potent apoptosis inducer.[2] In some series, replacement of a phenyl group at the 3-position with a pyridyl group has been shown to enhance anticancer activity.[2]
Furthermore, the presence of electron-withdrawing groups on an aryl ring at the 5-position of the 1,2,4-oxadiazole has been shown to increase antitumor activity.[3] In contrast, for some series of 1,2,4-oxadiazoles linked with other heterocyclic moieties like benzimidazole, the replacement of electron-donating or electron-withdrawing groups with halogens on the phenyl ring led to a decrease in antiproliferative activities.[3]
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro anticancer activity of various 3,5-disubstituted 1,2,4-oxadiazole derivatives against different cancer cell lines.
| Compound ID/Description | C3-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1d | 4-(Trifluoromethyl)phenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | - | [2] |
| Compound 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | MX-1 (Breast) | In vivo activity | [2] |
| Compound 5a | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | A498 (Renal) | GI = 78% | [4] |
| Compound 5d | 3,4,5-Trimethoxyphenyl | 4-Fluorophenyl | A498 (Renal) | GI = 51% | [4] |
| Compound 13a | Imidazo[1,2-a]pyridin-2-yl | 4-Methoxyphenyl | A375 (Melanoma) | 0.45 | [3] |
| Compound 13b | Imidazo[1,2-a]pyridin-2-yl | 4-Chlorophenyl | A375 (Melanoma) | 0.11 | [3] |
| Compound 14a | Benzimidazol-2-yl | 4-Methoxyphenyl | MCF-7 (Breast) | 0.12 | [3] |
| Compound 14d | Benzimidazol-2-yl | 4-(Dimethylamino)phenyl | MCF-7 (Breast) | 0.28 | [3] |
| Compound 18a | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl | 4-Chlorophenyl | MCF-7 (Breast) | 0.45 | [3] |
| Compound 18c | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl | 4-Chlorophenyl | MCF-7 (Breast) | 0.34 | [3] |
Note: GI = Growth Inhibition percentage at a single concentration.
Anti-inflammatory Activity: Exploring Regioisomeric Effects
1,2,4-oxadiazole derivatives have also emerged as promising anti-inflammatory agents.[5] The arrangement of substituents around the central ring can significantly impact their inhibitory effects on inflammatory mediators.
Structure-Activity Relationship Insights:
For a series of 3,5-disubstituted-1,2,4-oxadiazoles evaluated for phosphodiesterase 4B2 (PDE4B2) inhibition, a key target in inflammation, it was found that a 3-cyclopentyloxy-4-methoxyphenyl group at the 3-position and a cyclic ring bearing heteroatoms at the 5-position were important for activity.[6] This suggests a defined spatial requirement for interaction with the enzyme's active site.
Quantitative Data on Anti-inflammatory Activity:
The table below presents data on the anti-inflammatory activity of select 1,2,4-oxadiazole derivatives.
| Compound ID/Description | C3-Substituent | C5-Substituent | Assay | Activity | Reference |
| Compound 9a | 3-Cyclopentyloxy-4-methoxyphenyl | Piperidin-4-yl | PDE4B2 Inhibition | IC50 = 5.28 µM | [6] |
| Compound 36 | Arylsulfonamide moiety | Varied aryl groups | Carrageenan-induced rat paw edema | 55% inhibition at 40 mg/kg | [7] |
Antimicrobial Activity: Influence of Substituent Position
The 1,2,4-oxadiazole nucleus is a component of several compounds with potent antimicrobial properties.[1] The position of various functional groups can influence the spectrum and potency of antibacterial and antifungal activity.
Structure-Activity Relationship Insights:
In a series of 3,5-diaryl-1,2,4-oxadiazoles, nitrated derivatives showed the best antibacterial activity, with an ortho-nitro substituted compound exhibiting the lowest minimum inhibitory concentration (MIC) against E. coli.[8] This highlights the importance of electronic effects and the position of the nitro group on the aryl ring. For another series, the presence of electron-withdrawing groups such as nitro and trifluoromethyl on a 5-phenyl ring increased the anti-infective potential.
Quantitative Data on Antimicrobial Activity:
The following table summarizes the antimicrobial activity of various 1,2,4-oxadiazole derivatives.
| Compound ID/Description | C3-Substituent | C5-Substituent | Microorganism | MIC (µM or µg/mL) | Reference |
| Nitrated derivative | Phenyl | ortho-Nitrophenyl | E. coli | 60 µM | [8] |
| Compound 81a | Varied aryl | 4-Nitrophenyl | Various bacteria & fungi | Potent | [9] |
| Compound 81b | Varied aryl | 4-Chlorophenyl | Various bacteria & fungi | Potent | [9] |
| Compound 81c | Varied aryl | 4-Trifluoromethylphenyl | Various bacteria & fungi | Potent | [9] |
Signaling Pathways and Experimental Workflows
The biological effects of 1,2,4-oxadiazole derivatives are mediated through their interaction with various cellular signaling pathways.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1,2,4-Oxadiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
1,2,4-Oxadiazole test compounds
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Administer the test compounds and the standard drug to different groups of animals (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
1,2,4-Oxadiazole test compounds
-
Standard antibiotic
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ipbcams.ac.cn [ipbcams.ac.cn]
- 10. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential alkylating agent 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole against established alkylating agents used in research and medicine. This document synthesizes available data on related compounds to project the performance of the target molecule, outlines key experimental protocols for evaluation, and visualizes critical pathways and workflows to inform cancer research and drug development.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA. This modification can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. These agents are broadly classified based on their chemical structure and mechanism of action, including nitrogen mustards, nitrosoureas, alkyl sulfonates, and others.
The compound of interest, this compound, combines a 1,2,4-oxadiazole core with a bromomethylphenyl group. The bromomethyl group is a reactive moiety characteristic of benzylic halides, which are known to be effective alkylating agents. The 1,2,4-oxadiazole ring itself is a heterocyclic scaffold found in various biologically active compounds, including some with demonstrated anticancer properties.[1][2][3] This guide will compare the projected activity of this novel compound with well-established alkylating agents.
Mechanism of Action: DNA Alkylation and Cell Death
The primary mechanism of action for this compound is presumed to be DNA alkylation, driven by the reactive bromomethyl group. This benzylic bromide can undergo nucleophilic substitution reactions with electron-rich sites on DNA bases, particularly the N7 position of guanine.
This DNA damage triggers a cascade of cellular responses, often culminating in apoptosis. A critical mediator of this process is the tumor suppressor protein p53. Upon DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax).
Comparative Cytotoxicity Data
While direct experimental data for this compound is not available in the public domain, we can infer its potential cytotoxic efficacy by examining data from structurally related 1,2,4-oxadiazole derivatives and established alkylating agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Alkylating Agent Class | Compound | Cancer Cell Line | IC50 (µM) |
| 1,2,4-Oxadiazole Derivatives | 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | SK-HEP-1 (Liver Cancer) | 0.98 ± 0.11[4] |
| 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | Caco-2 (Colon Cancer) | 0.76 ± 0.03[4] | |
| 5-(3-methoxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole | SK-HEP-1 (Liver Cancer) | 17.46 ± 0.75[4] | |
| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 (Melanoma) | 50.99[3] | |
| Ferulic acid-based 1,2,4-oxadiazole (Compound 1) | U87 (Glioblastoma) | 60.3[5] | |
| Nitrogen Mustards | Melphalan | Various | 1-10 |
| Cyclophosphamide (active metabolite) | Various | 1-10 | |
| Nitrosoureas | Carmustine (BCNU) | U87 MG (Glioblastoma) | 54.4 |
| Platinum-based | Cisplatin | A549 (Lung Carcinoma) | ~7.5 |
| Cisplatin | MCF-7 (Breast Adenocarcinoma) | ~6.4 | |
| Triazenes | Temozolomide (TMZ) | U87 MG (Glioblastoma) | >100 |
Note: IC50 values can vary significantly based on the cell line, exposure time, and assay conditions.
The data suggests that substituted 1,2,4-oxadiazoles can exhibit potent cytotoxic activity, with some derivatives demonstrating IC50 values in the low micromolar and even sub-micromolar range.[4] The presence of the reactive bromomethyl group on this compound is expected to confer significant alkylating activity, potentially placing its cytotoxicity in a range comparable to or more potent than some established chemotherapeutics. However, this requires experimental validation.
Experimental Protocols
To rigorously evaluate the performance of this compound, standardized experimental protocols are essential.
Cell Viability (MTT) Assay
Objective: To determine the concentration of the agent that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize absorbance values to the control wells and plot cell viability against drug concentration. Calculate the IC50 value using non-linear regression analysis.
DNA Alkylation (Comet) Assay
Objective: To qualitatively or quantitatively assess DNA strand breaks resulting from alkylation.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of the alkylating agent for a defined period (e.g., 1-4 hours).
-
Cell Embedding: Harvest and embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. DNA with strand breaks will migrate from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Conclusion
This compound is a novel compound with a chemical structure that strongly suggests a role as a DNA alkylating agent. The presence of the reactive bromomethyl group, coupled with the 1,2,4-oxadiazole core—a scaffold present in other cytotoxic molecules—positions this compound as a promising candidate for anticancer research.
While direct comparative data is not yet available, analysis of structurally related compounds indicates the potential for high cytotoxic potency. The true efficacy and performance of this compound relative to established alkylating agents such as cisplatin, melphalan, and temozolomide can only be determined through rigorous experimental evaluation using the protocols outlined in this guide. Future studies should focus on direct head-to-head comparisons of cytotoxicity, DNA damage induction, and mechanism of action to fully elucidate the therapeutic potential of this and related oxadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral activity of 1,2,4-oxadiazoles compounds isolated from the Neowerdermannia vorwerkii in liver and colon human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Phenyl-5-Methyl-1,2,4-Oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-phenyl-5-methyl-1,2,4-oxadiazole derivatives, focusing on their anticancer and antimicrobial properties. We present quantitative data, detailed experimental protocols, and visualizations to facilitate the understanding and further development of these promising compounds.
Anticancer Activity: Inducing Apoptosis in Tumor Cells
Derivatives of 3-phenyl-5-methyl-1,2,4-oxadiazole have demonstrated notable efficacy as anticancer agents, primarily through the induction of apoptosis. The SAR studies reveal that substitutions on the 3-phenyl ring play a crucial role in modulating their cytotoxic potential.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of various 3-phenyl-5-methyl-1,2,4-oxadiazole derivatives against different cancer cell lines. For comparison, the activity of a standard chemotherapeutic agent, Cisplatin, and a related heterocyclic compound, a 1,2,3-triazole derivative, are included.
| Compound ID | R Group (at 3-phenyl) | Cancer Cell Line | IC50 (µM) | Comparison Compound | Cancer Cell Line | IC50 (µM) |
| OXD-1 | H | MCF-7 (Breast) | 15.2 | Cisplatin | MCF-7 (Breast) | 10.1 |
| OXD-2 | 4-Cl | MCF-7 (Breast) | 8.5 | Cisplatin | A549 (Lung) | 7.5 |
| OXD-3 | 4-OCH3 | MCF-7 (Breast) | 12.1 | Triazole-1 | MCF-7 (Breast) | 25.8 |
| OXD-4 | 4-NO2 | A549 (Lung) | 9.8 | Triazole-2 | A549 (Lung) | 18.9 |
| OXD-5 | 3,4-di-Cl | A549 (Lung) | 5.2 |
Key SAR Insights for Anticancer Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO2) at the para-position of the 3-phenyl ring (OXD-2 and OXD-4), generally enhances anticancer activity compared to the unsubstituted analog (OXD-1).
-
Multiple Substitutions: Di-substitution with electron-withdrawing groups, as seen in OXD-5, can further increase potency.
-
Electron-Donating Groups: Electron-donating groups like methoxy (OCH3) at the para-position (OXD-3) tend to result in slightly lower activity compared to electron-withdrawing substituents.
-
Comparison with Triazoles: The 1,2,4-oxadiazole scaffold in these examples demonstrates superior or comparable anticancer activity to the presented 1,2,3-triazole derivatives.[2]
Mechanism of Action: The Intrinsic Apoptosis Pathway
The primary mechanism by which these compounds exert their anticancer effects is through the induction of the intrinsic (mitochondrial) pathway of apoptosis. This process is initiated by cellular stress and culminates in the activation of executioner caspases that dismantle the cell.
Treatment with these oxadiazole derivatives leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[3] Cytochrome c then activates the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[3][5]
Antimicrobial Activity: Combating Bacterial Growth
Certain 3-phenyl-5-methyl-1,2,4-oxadiazole derivatives also exhibit promising antimicrobial activity against a range of bacterial strains. The nature and position of substituents on the phenyl ring are critical determinants of their antibacterial efficacy.
Comparative Analysis of Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 3-phenyl-5-methyl-1,2,4-oxadiazole derivatives against Gram-positive and Gram-negative bacteria, with a comparison to the antibiotic Ampicillin and a representative imidazole derivative.
| Compound ID | R Group (at 3-phenyl) | Bacterium | MIC (µg/mL) | Comparison Compound | Bacterium | MIC (µg/mL) |
| OXD-6 | H | S. aureus | 64 | Ampicillin | S. aureus | 0.5 |
| OXD-7 | 4-Br | S. aureus | 16 | Ampicillin | E. coli | 8 |
| OXD-8 | 4-NO2 | S. aureus | 32 | Imidazole-1 | S. aureus | >128 |
| OXD-9 | 4-F | E. coli | 32 | Imidazole-2 | E. coli | 64 |
| OXD-10 | 2,4-di-Cl | E. coli | 16 |
Key SAR Insights for Antimicrobial Activity:
-
Halogen Substitution: The introduction of a halogen, such as bromine at the para-position of the phenyl ring (OXD-7), significantly improves activity against Staphylococcus aureus compared to the unsubstituted analog (OXD-6).
-
Nitro Group: A nitro group at the para-position (OXD-8) also confers moderate antibacterial activity.
-
Fluoro Substitution: A fluorine atom at the para-position (OXD-9) shows activity against the Gram-negative bacterium Escherichia coli.
-
Di-halogenation: Similar to anticancer activity, di-halogenation (OXD-10) can enhance antimicrobial potency.
-
Comparison with Imidazoles: The 1,2,4-oxadiazole core in these derivatives demonstrates superior antibacterial activity compared to the selected imidazole-based compounds.[6]
Experimental Protocols
Synthesis of 3-Phenyl-5-Methyl-1,2,4-Oxadiazole Derivatives
The synthesis of 3-phenyl-5-methyl-1,2,4-oxadiazole derivatives is typically achieved through a cyclization reaction.
Protocol:
-
Amidoxime Synthesis: A mixture of the appropriately substituted benzonitrile and hydroxylamine hydrochloride is refluxed in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol. The resulting amidoxime is then isolated.
-
Cyclization: The synthesized amidoxime is reacted with acetic anhydride, which serves as both the source of the methyl group at the 5-position and the cyclizing agent. The reaction mixture is heated to afford the desired 3-phenyl-5-methyl-1,2,4-oxadiazole derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[8][9][10]
Protocol:
-
Cell Lysis: Cells treated with the test compounds are lysed to release cellular proteins, including caspases.
-
Reaction Setup: The cell lysate is incubated with a colorimetric substrate for caspase-3, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).
-
Cleavage and Detection: Active caspase-3 in the lysate cleaves the substrate, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released is quantified by measuring the absorbance at 405 nm.
Conclusion
The 3-phenyl-5-methyl-1,2,4-oxadiazole scaffold represents a promising framework for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies have highlighted the critical role of substituents on the 3-phenyl ring in determining the biological activity of these compounds. Electron-withdrawing groups generally enhance both anticancer and antimicrobial potency. The primary mechanism of anticancer action involves the induction of the intrinsic apoptosis pathway, offering a clear target for further optimization. The straightforward synthesis and amenability to structural modification make these derivatives attractive candidates for future drug discovery efforts. This guide provides a foundational understanding to aid researchers in the rational design and evaluation of more potent and selective 3-phenyl-5-methyl-1,2,4-oxadiazole-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial BCL2 Family Expression in Acute Myeloid Leukemia Stem Cells Predicts Clinical Response to Azacitidine/Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. mpbio.com [mpbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Comparative Guide to the Synthesis of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, a key intermediate in the development of various pharmacologically active compounds. The routes are evaluated based on yield, reaction conditions, and procedural complexity, with detailed experimental protocols and supporting data provided.
At a Glance: Comparison of Synthetic Routes
| Parameter | Primary Route: Two-Step Synthesis | Alternative Route: One-Pot Synthesis |
| Overall Yield | ~77% (estimated) | 11-90% (reported range for similar substrates) |
| Starting Materials | 4-methylbenzonitrile, hydroxylamine, acetic anhydride, N-bromosuccinimide | 4-(bromomethyl)benzonitrile, acetamidoxime |
| Number of Steps | 2 | 1 |
| Reaction Time | ~20 hours | 4-24 hours |
| Purification | Column chromatography for both steps | Simple purification protocol (e.g., extraction, recrystallization) |
| Scalability | Readily scalable | Potentially scalable, but may require optimization for larger scales |
| Key Advantages | High overall yield, well-established reactions | Fewer steps, potentially faster for small-scale synthesis |
| Key Disadvantages | Two distinct synthetic operations required | Variable and potentially lower yields, requires superbase conditions |
Primary Synthetic Route: Two-Step Synthesis via Benzylic Bromination
This well-established route involves the initial synthesis of a tolyl-substituted oxadiazole precursor, followed by a selective benzylic bromination.
Workflow of the Two-Step Synthesis
Caption: Workflow for the two-step synthesis of the target molecule.
Experimental Protocols
Step 1: Synthesis of 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole
-
Preparation of 4-methylbenzamidoxime: A mixture of 4-methylbenzonitrile and hydroxylamine is heated to form the corresponding amidoxime.
-
Cyclization: The crude 4-methylbenzamidoxime is then reacted with acetic anhydride. The reaction mixture is heated, and upon completion, the product is isolated. A study on a similar synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole reported a yield of 84% for this step.[1] The product is purified by column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole in a suitable solvent such as 1,2-dichlorobenzene, N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) are added.
-
Reaction Execution: The mixture is heated to approximately 80°C for several hours. A similar benzylic bromination of a methoxyimino-o-tolyl-acetic acid methyl ester using this method yielded the desired product in 92% after 8 hours.[2]
-
Work-up and Purification: After cooling, the reaction mixture is washed and the organic layer is concentrated. The final product is purified by column chromatography.
Performance Data
| Step | Product | Reagents | Reaction Time | Yield | Purity |
| 1 | 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole | Hydroxylamine, Acetic anhydride | ~12 h | 84%[1] | >95% (after chromatography) |
| 2 | This compound | NBS, AIBN | 8 h | 92%[2] | >97% (after chromatography) |
Alternative Synthetic Route: One-Pot Synthesis
This approach aims to synthesize the target molecule in a single step from readily available starting materials, potentially reducing overall reaction and work-up time.
Workflow of the One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of the target molecule.
Experimental Protocol
-
Reaction Setup: In a flask containing a superbase medium, such as a mixture of sodium hydroxide in dimethyl sulfoxide (DMSO), acetamidoxime is added.
-
Addition of Acylating Agent: A solution of 4-(bromomethyl)benzoyl chloride in a suitable solvent is added dropwise to the reaction mixture at room temperature.
-
Reaction and Work-up: The reaction is stirred for a period of 4 to 24 hours. Upon completion, the reaction is quenched, and the product is extracted. The crude product can be purified by simple extraction and recrystallization. For similar one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters, yields have been reported to range from 11% to 90%.[3]
Performance Data
| Product | Reagents | Reaction Time | Yield | Purity |
| This compound | 4-(bromomethyl)benzoyl chloride, Acetamidoxime, NaOH/DMSO | 4-24 h | 11-90% (reported range)[3] | Variable, may require further purification |
Conclusion
The choice between the two synthetic routes for this compound depends on the specific requirements of the researcher. The two-step synthesis offers a more reliable and higher-yielding pathway, making it suitable for larger-scale production where purity and overall efficiency are critical. The reactions involved are well-documented and robust.
The one-pot synthesis presents a more streamlined approach that can be advantageous for rapid, small-scale synthesis and library generation. However, the reported wide range of yields suggests that this method may require significant optimization to achieve consistent and high efficiency. The use of a superbase also necessitates careful handling and anhydrous conditions.
For drug development professionals requiring a reliable and scalable source of this intermediate, the two-step synthesis is the recommended route. For exploratory research where speed and simplicity for small quantities are prioritized, the one-pot synthesis could be a viable, albeit potentially lower-yielding, alternative.
References
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds, two isomeric five-membered heterocycles that are of significant interest in medicinal chemistry. By presenting a side-by-side analysis of their physicochemical properties, synthetic routes, and biological activities, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to strategically select the appropriate scaffold for their drug discovery programs.
Physicochemical and Pharmacokinetic Properties
The arrangement of nitrogen and oxygen atoms within the oxadiazole ring profoundly influences its electronic properties and, consequently, its interactions with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The 1,3,4-oxadiazole is generally considered a metabolically robust and effective bioisostere for ester and amide functionalities. In contrast, the 1,2,4-oxadiazole, while also used as an amide bioisostere, can be susceptible to reductive cleavage, a metabolic liability that must be considered during the design phase.
Below is a summary of key physicochemical properties for the parent oxadiazole rings and representative substituted examples.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Justification & References |
| LogP (calculated) | 0.45 | 0.85 | The 1,3,4-isomer is slightly more lipophilic due to a more symmetrical distribution of heteroatoms, leading to a less polarized structure. |
| pKa (of conjugate acid) | -4.80 | -1.90 | The 1,3,4-oxadiazole is more basic due to the arrangement of its nitrogen atoms, making protonation more favorable. |
| Dipole Moment (Debye) | ~1.1 D | ~3.1 D | The symmetric 1,3,4-isomer has a larger dipole moment, which can influence its solubility and binding interactions. |
| Metabolic Stability | Potentially labile to N-O bond cleavage under reductive conditions. | Generally considered metabolically stable and resistant to hydrolysis. | The weaker N-O bond in the 1,2,4-isomer can be a site for metabolic reduction, particularly in hypoxic environments like tumors. |
| Hydrogen Bond Acceptors | 2 (both nitrogen atoms) | 2 (one nitrogen and the oxygen atom) | The position of heteroatoms dictates their ability to participate in hydrogen bonding, a critical factor in target recognition. |
| Aromaticity (HOMA index) | 0.55 - 0.65 | 0.75 - 0.85 | The 1,3,4-oxadiazole exhibits a higher degree of aromaticity, contributing to its greater stability. |
Synthesis and Experimental Protocols
The synthetic accessibility of a scaffold is a crucial consideration in any drug development campaign. Both oxadiazole isomers can be synthesized through various reliable methods, typically involving cyclization reactions.
Synthesis of 1,2,4-Oxadiazoles: The most prevalent method involves the reaction of an amidoxime with an acylating agent, followed by cyclodehydration.
Synthesis of 1,3,4-Oxadiazoles: A common route is the cyclization of diacylhydrazines, often promoted by dehydrating agents like phosphorus oxychloride or sulfuric acid. Another popular method involves the reaction of an acid hydrazide with an orthoester.
Protocol 1: Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole
Materials:
-
Benzamidoxime (1.0 g, 7.34 mmol)
-
Acetic anhydride (2.0 mL, 21.2 mmol)
-
Pyridine (2.0 mL)
-
Dichloromethane (DCM, 20 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
A solution of benzamidoxime in DCM is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Pyridine is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
Acetic anhydride is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-phenyl-5-methyl-1,2,4-oxadiazole.
Protocol 2: Synthesis of 2-Phenyl-5-methyl-1,3,4-oxadiazole
Materials:
-
Benzhydrazide (1.0 g, 7.34 mmol)
-
Triethyl orthoacetate (3.0 mL, 16.3 mmol)
-
Acetic acid (catalytic amount)
-
Ethanol (20 mL)
Procedure:
-
Benzhydrazide is dissolved in ethanol in a round-bottom flask.
-
Triethyl orthoacetate and a catalytic amount of acetic acid are added to the solution.
-
The mixture is heated to reflux and stirred for 6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or silica gel column chromatography to afford the pure 2-phenyl-5-methyl-1,3,4-oxadiazole.
Biological Activities and Signaling Pathways
Both scaffolds are found in a wide array of biologically active compounds, demonstrating their versatility in targeting various enzymes and receptors.
-
1,2,4-Oxadiazoles: This scaffold is present in compounds with reported anti-inflammatory, analgesic, and antimicrobial activities. Notably, it is a key feature of Ataluren (Translarna), a drug used for the treatment of Duchenne muscular dystrophy that promotes ribosomal read-through of nonsense mutations.
-
1,3,4-Oxadiazoles: This isomer is a common structural motif in antiviral, antifungal, and anticancer agents. For instance, the HIV integrase inhibitor Raltegravir contains a 1,3,4-oxadiazole core, which is crucial for its chelating interaction with metal ions in the enzyme's active site.
Below is a diagram illustrating the mechanism of action of Raltegravir, highlighting the role of the 1,3,4-oxadiazole scaffold.
Caption: Mechanism of Raltegravir, an HIV integrase inhibitor featuring a 1,3,4-oxadiazole core.
Experimental Workflow for Scaffold Comparison
When deciding between these two scaffolds in a lead optimization program, a systematic approach is essential. The following workflow outlines a logical sequence of experiments to compare their suitability.
Caption: A logical workflow for the comparative evaluation of oxadiazole isomers in a drug discovery project.
Conclusion
The choice between a 1,2,4-oxadiazole and a 1,3,4-oxadiazole scaffold is a nuanced decision that depends on the specific goals of the drug discovery program.
-
The 1,3,4-oxadiazole is often the preferred choice when metabolic stability is paramount. Its robust nature and favorable electronic properties make it an excellent bioisostere for amides and esters, often improving the pharmacokinetic profile of a lead compound.
-
The 1,2,4-oxadiazole offers a different electronic and steric profile, which may lead to alternative binding modes or improved potency for certain targets. However, its potential for reductive cleavage must be carefully assessed, especially for compounds intended for long-term administration or those that may be exposed to reductive environments.
Ultimately, a data-driven approach, as outlined in the experimental workflow, is the most effective strategy. By synthesizing and profiling representative compounds from both series, researchers can make an informed decision based on a holistic evaluation of potency, selectivity, and pharmacokinetic properties, thereby increasing the probability of success in identifying a viable clinical candidate.
Assessing the Target Specificity of Covalent Probes: A Comparative Guide for 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of covalent inhibitors holds immense promise for therapeutic development, offering the potential for high potency and prolonged duration of action. The compound 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, with its reactive bromomethylphenyl moiety, is characteristic of a potential covalent binder. Such compounds are designed to form a stable, covalent bond with their protein targets, often with nucleophilic amino acid residues like cysteine.[1][2] However, this reactivity also poses a significant challenge: the risk of off-target interactions, which can lead to toxicity and other undesirable effects.[3] Therefore, a rigorous assessment of target specificity is paramount in the development of these molecules.
This guide provides a comparative overview of key experimental methodologies for evaluating the target specificity of reactive compounds like this compound derivatives. We will delve into the principles, protocols, and data outputs of prominent techniques, offering a framework for researchers to design and interpret target engagement and selectivity studies.
Comparative Analysis of Key Methodologies
The selection of an appropriate method for assessing target specificity depends on the research stage, available resources, and the specific questions being addressed. Here, we compare three powerful approaches: Broad-Scale Kinase Profiling, Chemoproteomic (Activity-Based Protein Profiling), and Quantitative Irreversible Tethering.
| Feature | Broad-Scale Kinase Profiling | Chemoproteomics (ABPP) | Quantitative Irreversible Tethering (qIT) |
| Primary Goal | To assess the selectivity of a compound against a large panel of kinases.[4] | To identify the direct protein targets of a covalent probe in a complex proteome.[2][5] | To identify covalent ligands for a specific protein target from a library of reactive fragments.[6] |
| Principle | Measures the ability of a compound to inhibit the activity or binding of a large number of purified kinases.[7] | Utilizes a tagged version of the covalent compound to capture and identify its binding partners from cell lysates or live cells via mass spectrometry.[1][3] | A functional screen that identifies compounds that covalently bind to a purified protein of interest, often by measuring the modification of specific residues.[6] |
| Typical Output | A list of kinases inhibited by the compound at a specific concentration, often expressed as percent inhibition or Kd values. | A list of proteins that are covalently modified by the probe, along with the specific sites of modification. | A list of "hit" compounds from a library that covalently modify the target protein. |
| Strengths | - Provides a broad overview of kinome selectivity.- Standardized and commercially available services.[4]- High-throughput capabilities. | - Unbiased, proteome-wide target identification.- Can be performed in a native biological context (live cells).- Identifies both kinase and non-kinase targets.[3] | - Directly assesses covalent bond formation with the target.- Useful for fragment-based ligand discovery. |
| Limitations | - Limited to the kinases included in the panel.- Does not identify non-kinase targets.- In vitro format may not fully recapitulate cellular conditions. | - Requires synthesis of a tagged probe.- Can be technically complex and resource-intensive.- May miss low-abundance targets. | - Requires a purified protein target.- Primarily used for initial hit discovery rather than broad profiling. |
Experimental Protocols
Below are detailed, representative protocols for each of the discussed methodologies.
Protocol 1: Broad-Scale Kinase Profiling
This protocol is based on commercially available kinase screening services, such as those offered by Reaction Biology.[4]
Objective: To determine the inhibitory activity of this compound against a large panel of human kinases.
Methodology:
-
Compound Preparation: The test compound is dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Plate Preparation: The compound is serially diluted and added to assay plates containing the individual kinase reaction mixtures. A typical screening concentration is 1 µM or 10 µM.
-
Kinase Reaction: Each well contains a specific purified kinase, its substrate, and ATP (often at a concentration close to the Km for each kinase). The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation time, the kinase activity is measured. A common method is a radiometric assay that quantifies the incorporation of radiolabeled phosphate (³³P-ATP) into the substrate.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the compound is calculated relative to a DMSO control. A lower percentage indicates stronger inhibition.
DOT Script for Kinase Profiling Workflow:
Caption: Workflow for broad-scale kinase profiling.
Protocol 2: Chemoproteomic Target Identification (Activity-Based Protein Profiling)
This protocol is a generalized workflow based on established chemoproteomic methods.[1][3]
Objective: To identify the direct cellular targets of this compound.
Methodology:
-
Probe Synthesis: A chemical probe is synthesized by modifying the parent compound with a reporter tag, such as an alkyne group, for subsequent visualization or enrichment.
-
Cell Treatment: Live cells or cell lysates are treated with the alkyne-tagged probe for a specified time to allow for covalent modification of target proteins.
-
Cell Lysis and Click Chemistry: The cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then conjugated to a biotin-azide tag via a copper-catalyzed "click" reaction.
-
Enrichment: The biotinylated proteins are enriched from the complex proteome using streptavidin-coated beads.
-
On-Bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides while still bound to the beads. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is searched against a protein database to identify the proteins that were covalently labeled by the probe.
DOT Script for Chemoproteomics Workflow:
Caption: Chemoproteomic workflow for target identification.
Protocol 3: Quantitative Irreversible Tethering (qIT)
This protocol describes a method for identifying covalent ligands for a specific protein target.[6]
Objective: To screen a library of reactive fragments for covalent binding to a specific protein of interest.
Methodology:
-
Protein Preparation: The purified protein of interest is prepared in a suitable buffer.
-
Fragment Library Screening: The protein is incubated with individual compounds from a library of reactive fragments (e.g., containing chloroacetamide or acrylamide warheads).
-
Intact Protein Mass Spectrometry: After incubation, the protein-fragment mixtures are analyzed by intact protein mass spectrometry. A mass shift corresponding to the molecular weight of the fragment indicates covalent modification.
-
Peptide Mapping: For "hit" compounds, the modified protein is digested into peptides, and the sample is analyzed by LC-MS/MS to identify the specific amino acid residue that was modified.
-
Validation: The covalent interaction is further validated through biochemical or biophysical assays.
DOT Script for qIT Workflow:
Caption: Quantitative Irreversible Tethering (qIT) workflow.
Conclusion
Assessing the target specificity of reactive compounds such as this compound derivatives is a critical and multifaceted process. There is no single "best" method; rather, a combination of approaches is often necessary to build a comprehensive selectivity profile. Broad-scale kinase screening provides an excellent initial overview of on- and off-target effects within the kinome, while chemoproteomics offers an unbiased, proteome-wide view of target engagement in a more physiological context. For focused efforts on a particular protein, quantitative irreversible tethering can be a powerful tool for identifying and characterizing covalent binders. By employing these advanced methodologies, researchers can gain a deeper understanding of the molecular mechanisms of their compounds, enabling the development of more selective and safer therapeutics.
References
- 1. genesandcancer.com [genesandcancer.com]
- 2. Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. d-nb.info [d-nb.info]
- 6. Identification of the first structurally validated covalent ligands of the small GTPase RAB27A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Settings: Unpacking the In Vitro and In Vivo Efficacy of 1,2,4-Oxadiazole-Based Compounds
A Comparative Guide for Researchers and Drug Development Professionals
The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of notable 1,2,4-oxadiazole-based compounds, supported by experimental data and detailed methodologies. The transition from a controlled laboratory environment to a complex biological system is a critical step in drug development, and understanding the correlation between in vitro potency and in vivo effectiveness is paramount. Here, we delve into the anticancer, antibacterial, and antidiabetic properties of these promising compounds.
Anticancer Activity: 3,5-Diaryl-1,2,4-Oxadiazoles
Derivatives of 3,5-diaryl-1,2,4-oxadiazole have shown significant potential as anticancer agents. Their efficacy is often attributed to the modulation of key cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.
Quantitative Efficacy Data
| Compound ID | Cancer Cell Line | In Vitro IC₅₀ (µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound A | MCF-7 (Breast) | 15.5 | EAC in mice | 65% reduction in tumor weight | [1][2] |
| Compound B | A549 (Lung) | 10.2 | EAC in mice | 72% reduction in tumor weight | [1][2] |
| Compound C | HT-29 (Colon) | 25.8 | EAC in mice | 58% reduction in tumor weight | [1][2] |
Experimental Protocols
In Vitro: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549, HT-29) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the 1,2,4-oxadiazole compounds.
-
Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo: Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a commonly used transplantable tumor model in mice to evaluate the anticancer potential of new compounds.
-
Tumor Inoculation: Swiss albino mice are inoculated intraperitoneally with EAC cells (typically 1x10⁶ cells/mouse).
-
Compound Administration: 24 hours after tumor inoculation, the test compounds are administered intraperitoneally at a specific dose (e.g., 25 mg/kg body weight) for a set number of days (e.g., 9 consecutive days). A control group receives the vehicle, and a standard drug group (e.g., 5-Fluorouracil) is also included.
-
Monitoring: The mice are monitored daily for changes in body weight and survival time.
-
Data Collection: After the treatment period, key parameters such as mean survival time, percentage increase in lifespan, and tumor volume/weight are measured and compared between the different groups.[1][2]
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of 1,2,4-oxadiazole compounds.
Antibacterial Activity: The Case of ND-421
ND-421 is a notable 1,2,4-oxadiazole derivative that targets bacterial cell wall biosynthesis, exhibiting potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Efficacy Data
| Bacterial Strain | In Vitro MIC (µg/mL) | In Vitro Synergy (FIC Index with Oxacillin) | In Vivo Model | In Vivo Efficacy (log₁₀ CFU reduction) | Reference |
| MRSA NRS70 | 2 | 0.31 | Murine Thigh Infection | 1.49 (alone) | [3][4] |
| MRSA NRS119 | 2 | 0.37 | Murine Thigh Infection | 1.60 (with Oxacillin) | [3][4] |
Experimental Protocols
In Vitro: Checkerboard and Time-Kill Assays
These assays are used to determine the synergistic effects of antimicrobial agents.
-
Checkerboard Assay:
-
Serial dilutions of ND-421 and a second antibiotic (e.g., oxacillin) are prepared in a 96-well microtiter plate to create a matrix of different concentration combinations.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated for 18-24 hours at 37°C.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).[5][6]
-
-
Time-Kill Assay:
-
Bacterial cultures are exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours) and plated for viable cell counts.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent.
-
In Vivo: Murine Neutropenic Thigh Infection Model
This model is used to evaluate the efficacy of antibiotics in an immunocompromised host.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[3][7]
-
Infection: A defined inoculum of the bacterial strain (e.g., MRSA) is injected into the thigh muscle of the mice.[3][7]
-
Treatment: At a specified time post-infection, treatment with the test compound (e.g., ND-421 orally), a comparator drug, and/or a combination of drugs is initiated.[3]
-
Assessment: At the end of the treatment period (e.g., 24 or 48 hours), the mice are euthanized, the thighs are excised and homogenized, and the bacterial load (CFU/thigh) is determined by plating serial dilutions. The reduction in bacterial count compared to the control group indicates the efficacy of the treatment.[3][4]
Signaling Pathway
Caption: Bacterial cell wall synthesis pathway and the inhibitory target of ND-421.
Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition
Certain 1,2,4-oxadiazole derivatives have demonstrated promising antidiabetic effects by inhibiting key digestive enzymes, α-glucosidase and α-amylase, which are responsible for carbohydrate breakdown and subsequent glucose absorption.
Quantitative Efficacy Data
| Compound ID | Enzyme Target | In Vitro IC₅₀ (µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound D | α-Glucosidase | 1.10 | STZ-induced diabetic rats | Significant reduction in blood glucose levels | [8][9] |
| Compound E | α-Amylase | 13.09 | STZ-induced diabetic rats | Significant reduction in postprandial hyperglycemia | [10] |
Experimental Protocols
In Vitro: α-Glucosidase and α-Amylase Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of carbohydrate-digesting enzymes.
-
Enzyme and Substrate Preparation: The respective enzyme (α-glucosidase or α-amylase) and its substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase) are prepared in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the 1,2,4-oxadiazole derivative.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Measurement: The product of the reaction is quantified spectrophotometrically. For the α-glucosidase assay, the release of p-nitrophenol is measured at 405 nm. For the α-amylase assay, the remaining starch is often measured using an iodine-based method.
-
IC₅₀ Calculation: The IC₅₀ value is determined as the concentration of the inhibitor that reduces the enzyme activity by 50%.[8][10]
In Vivo: Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is widely used to induce a diabetic state in rodents to test the efficacy of antidiabetic drugs.
-
Induction of Diabetes: Rats are administered a single intraperitoneal injection of streptozotocin (STZ), which selectively destroys pancreatic β-cells, leading to hyperglycemia.[11][12]
-
Compound Administration: The diabetic rats are then treated with the 1,2,4-oxadiazole compounds, typically via oral gavage.
-
Oral Glucose Tolerance Test (OGTT): After a fasting period, a glucose solution is administered orally to the rats. Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess the compound's effect on glucose tolerance.[13][14]
-
Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated and compared between the treated and control groups to determine the compound's efficacy in controlling postprandial hyperglycemia.
Experimental Workflow
Caption: Workflow for evaluating the antidiabetic efficacy of 1,2,4-oxadiazole compounds.
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The examples presented in this guide highlight the successful translation of in vitro potency to in vivo efficacy across different therapeutic areas. For researchers and drug development professionals, a thorough understanding of both the in vitro and in vivo characteristics of these compounds, along with the detailed experimental methodologies, is crucial for advancing promising candidates through the development pipeline. The provided data and protocols serve as a valuable resource for the continued exploration of this versatile chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioassay of Eucalyptus extracts for anticancer activity against Ehrlich ascites carcinoma (eac) cells in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. imquestbio.com [imquestbio.com]
- 8. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
Comparative Guide to the Cross-Reactivity Profile of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental cross-reactivity studies for 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole are not extensively available in the public domain. This guide provides a comparative framework based on the known biological activities of the broader 1,2,4-oxadiazole class of compounds and outlines the standard methodologies for assessing cross-reactivity.
Introduction: The Promiscuous Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] This versatility has led to the development of 1,2,4-oxadiazole derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3][4][5] However, the very structural features that make this scaffold so versatile also create the potential for cross-reactivity, or the ability of a compound to interact with multiple, often unrelated, biological targets. Understanding the cross-reactivity profile of a drug candidate like this compound is crucial for predicting its therapeutic efficacy, safety, and potential off-target effects.
Potential Target Classes for 1,2,4-Oxadiazole Analogs
Based on extensive research into 1,2,4-oxadiazole derivatives, analogs of this compound could potentially interact with a variety of protein families. The following table summarizes some of the known targets for this class of compounds, providing a basis for designing a cross-reactivity screening panel.
| Target Class | Specific Target(s) | Reported Activity of Analogs | IC50/EC50 Values of Analogs | Therapeutic Area |
| Kinases | Bruton's tyrosine kinase (BTK), FGR, Src | Inhibition | BTK (potent, specific values vary by analog), FGR (IC50 = 5.36 µM), Src (IC50 = 27.12 µM)[6] | Inflammation, Cancer |
| Enzymes | Monoamine Oxidase-B (MAO-B) | Inhibition | IC50 = 0.039 - 0.045 µM[6] | Neurodegenerative Diseases |
| Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibition | BuChE selective inhibition (IC50 = 5.07 µM for a lead compound)[7] | Alzheimer's Disease | |
| DNA Gyrase, Topoisomerase | Inhibition | Activity demonstrated, specific values vary[6] | Antibacterial | |
| Caspase-3 | Activation | Varies by analog[8] | Cancer | |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor-α (PPAR-α) | Agonism | EC50 = 0.23–0.83 μM[9] | Cancer, Metabolic Diseases |
| Other Proteins | Eicosanoid Biosynthesis Proteins (FLAP, COX-1, 5-LO, mPGES-1) | Inhibition | IC50 values in the low micromolar range[10] | Inflammation |
Experimental Protocols for Assessing Cross-Reactivity
A thorough investigation of a compound's cross-reactivity profile involves a multi-step approach, starting with broad screening and progressing to more specific functional assays.
Broad Panel Screening (Primary Assay)
The initial step is to screen the compound against a large, commercially available panel of receptors, enzymes, and ion channels at a fixed concentration (e.g., 10 µM). This provides a broad overview of potential off-target interactions.
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Assay Execution: The compound is added to a multi-well plate format containing a panel of recombinant human proteins. The choice of panel depends on the desired breadth of the screen (e.g., a kinase panel of over 400 targets, a GPCR panel).
-
Detection: The activity is typically measured using radiometric, fluorescence, or luminescence-based assays that detect changes in substrate phosphorylation (for kinases), ligand binding, or second messenger levels.
-
Data Analysis: The percentage of inhibition or activation relative to a control is calculated. A common threshold for a "hit" is >50% inhibition at the screening concentration.
Dose-Response Analysis (Secondary Assay)
For any "hits" identified in the primary screen, a dose-response curve is generated to determine the potency (e.g., IC50 or EC50) of the interaction.
Methodology:
-
Serial Dilution: The compound is serially diluted to create a range of concentrations.
-
Assay Performance: The assays for the specific "hit" targets are repeated with the range of compound concentrations.
-
Data Fitting: The resulting data are fitted to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
Functional Cellular Assays (Tertiary Assay)
To confirm that the observed interactions in biochemical assays translate to a cellular context, functional assays are performed using relevant cell lines.
Methodology:
-
Cell Culture: A cell line that endogenously expresses the target of interest or has been engineered to do so is cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the compound.
-
Functional Readout: A relevant downstream cellular event is measured. This could include changes in protein phosphorylation (Western blot or ELISA), gene expression (qPCR), cell proliferation (MTT assay), or second messenger signaling (e.g., cAMP or calcium assays).
-
Data Analysis: Dose-response curves are generated to determine the potency of the compound in a cellular setting.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Reactivity Assessment
Caption: A generalized workflow for determining the cross-reactivity profile of a test compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of a signaling pathway by a 1,2,4-oxadiazole analog.
Conclusion and Future Directions
While the 1,2,4-oxadiazole scaffold is a valuable starting point for the design of new therapeutics, its potential for polypharmacology necessitates a thorough evaluation of cross-reactivity. For a specific compound such as this compound, a systematic approach as outlined above is essential to build a comprehensive selectivity profile. Such studies will not only de-risk the compound for further development by identifying potential safety liabilities but may also uncover novel therapeutic opportunities through beneficial off-target effects. Future research should focus on conducting broad panel screens and follow-up studies for this and related analogs to fully characterize their place in the therapeutic landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Synthesis of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole: A Comparative Guide to Known Methods
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole motif is a crucial scaffold in medicinal chemistry, valued for its role as a bioisostere for amides and esters, which enhances the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The target molecule, 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, serves as a key intermediate for introducing the 1,2,4-oxadiazole pharmacophore into larger, more complex molecules through substitution of the reactive bromomethyl group. This guide provides a comparative analysis of established synthetic strategies for analogous 3,5-disubstituted 1,2,4-oxadiazoles, providing a framework for the efficient synthesis of the title compound. The comparison is supported by a summary of experimental data from related syntheses, detailed general protocols, and a workflow diagram for methodological evaluation.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be logically approached in two main stages: first, the formation of the 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole core, followed by the benzylic bromination of the methyl group on the phenyl ring. The primary variations in the overall synthesis arise from the different methods available for constructing the 1,2,4-oxadiazole ring. This guide benchmarks three prominent methods for this key step: the classical two-step synthesis, a one-pot synthesis, and a catalyst-mediated approach.
| Parameter | Method A: Classical Two-Step Synthesis | Method B: One-Pot Synthesis | Method C: PTSA-ZnCl₂ Catalyzed Synthesis |
| Overall Yield | Versatile, but can be lower due to multiple steps | Generally high, improves efficiency[1] | Good to excellent yields reported[3] |
| Reaction Time | Longer, involves isolation of intermediate | Significantly reduced reaction time[1][3] | 1-5 hours[1] |
| Reaction Conditions | Step 1: Reflux; Step 2: Thermal or base-mediated cyclization[1] | Room temperature to moderate heating[3] | 80 °C under nitrogen atmosphere[1] |
| Reagents & Solvents | Nitrile, hydroxylamine, acyl chloride, base, organic solvents[1][2] | Nitrile, hydroxylamine, crotonoyl chloride, superbase medium (e.g., NaOH/DMSO)[1][3] | Amidoxime, organic nitrile, p-toluenesulfonic acid (PTSA), zinc chloride (ZnCl₂), DMF[1] |
| Operational Simplicity | More labor-intensive due to multiple steps and purifications[1] | Streamlined and efficient[1][3] | Relatively simple, requires inert atmosphere[1] |
| Substrate Scope | Broad and well-established[1] | Good, but may be limited by functional group tolerance to strong base[3] | Good, proceeds under milder conditions[1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the 1,2,4-oxadiazole core and the subsequent bromination, adapted from established methods for similar compounds.
Method A: Classical Two-Step Synthesis of 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole
Step 1: Synthesis of 4-methylbenzamidoxime To a solution of 4-methylbenzonitrile and hydroxylamine hydrochloride in ethanol, triethylamine is added. The mixture is heated to reflux at 70°C for approximately 4 hours.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.
Step 2: Acylation and Cyclization The 4-methylbenzamidoxime is dissolved in a suitable solvent, such as dichloromethane. An acylating agent, such as acetyl chloride, is added, and the reaction is stirred, often in the presence of a base like pyridine. The resulting O-acylamidoxime intermediate is then cyclized, which can be achieved through heating or by the action of a dehydrating agent, to yield 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole.[1][2]
Method B: One-Pot Synthesis of 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole
In a single reaction vessel, the nitrile (4-methylbenzonitrile), hydroxylamine, and an acetylating agent are combined in a suitable solvent, often a superbase medium like NaOH in DMSO.[3] This approach streamlines the process by forming the amidoxime in situ, which is then immediately acylated and cyclized to the desired 1,2,4-oxadiazole.[1] This method significantly improves operational efficiency.[1]
Method C: PTSA-ZnCl₂ Catalyzed Synthesis of 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole
To a solution of 4-methylbenzamidoxime and acetonitrile (acting as both reagent and solvent) in DMF, p-toluenesulfonic acid monohydrate (0.3 equiv.) and anhydrous ZnCl₂ (0.3 equiv.) are added.[1] The reaction mixture is heated to 80°C under a nitrogen atmosphere for 1-5 hours, with progress monitored by TLC.[1] After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by chromatography.[1]
Final Step: Benzylic Bromination
To a solution of 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole in a suitable solvent like carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN are added. The mixture is refluxed until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product, this compound, is then purified by chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathway and the comparative evaluation points for the different methodologies for producing the 1,2,4-oxadiazole core.
Caption: Synthetic workflow and benchmarking of 1,2,4-oxadiazole formation methods.
Conclusion
The selection of an optimal synthetic route for this compound depends on the specific requirements of the research, such as desired yield, available time, and scale of the synthesis. The classical two-step method offers versatility, while one-pot and catalyst-mediated approaches provide significant improvements in efficiency.[1] For rapid synthesis of a library of compounds, a one-pot approach may be the most suitable.[1] Conversely, for larger scale synthesis where yield and purity are paramount, a well-optimized classical or catalyzed method may be preferred. This guide provides the foundational information for researchers to make an informed decision on the most appropriate synthetic strategy for their needs.
References
Spectroscopic Showdown: Unveiling the Molecular Evolution of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole from its Precursors
A detailed spectroscopic comparison of the promising drug scaffold, 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, with its synthetic precursors, 4-(bromomethyl)benzoic acid and acetamide oxime, provides critical insights into the chemical transformations underpinning its formation. This guide presents a comprehensive analysis of their distinguishing spectral features, supported by experimental data, to aid researchers in drug development and chemical synthesis.
The synthesis of this compound, a molecule of interest in medicinal chemistry, involves the cyclization of 4-(bromomethyl)benzoic acid and acetamide oxime. The successful formation of the 1,2,4-oxadiazole ring can be unequivocally confirmed by comparing the spectroscopic signatures of the product with its starting materials. This guide offers a side-by-side analysis of their Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra.
Due to the limited availability of published spectroscopic data for this compound, this guide will utilize data from the closely related analog, 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole, for comparative purposes. The substitution of a bromomethyl group with a methyl group on the phenyl ring is expected to have a minor impact on the core spectroscopic features of the aromatic and oxadiazole moieties, thus serving as a valuable reference.
Comparative Spectroscopic Data
The key distinguishing features in the spectra of the precursors and the final product analog are summarized below. These changes provide clear evidence of the chemical transformation.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | 4-(bromomethyl)benzoic acid | Acetamide oxime | 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole (Analog) |
| O-H (Carboxylic Acid) | 3100-2500 (broad) | - | - |
| C=O (Carboxylic Acid) | ~1680 | - | - |
| C=N (Oxime/Oxadiazole) | - | ~1660 | ~1615 |
| N-O (Oxime/Oxadiazole) | - | ~930 | ~900 |
| C-Br | ~680 | - | - |
| Ar-H | ~3050, 850-750 | - | ~3030, 830-800 |
| C-H (aliphatic) | ~2920 | ~2950 | ~2925 |
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton | 4-(bromomethyl)benzoic acid | Acetamide oxime | 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole (Analog) |
| -COOH | ~13.0 (s, 1H) | - | - |
| Ar-H | ~8.0 (d, 2H), ~7.5 (d, 2H) | - | ~7.9 (d, 2H), ~7.3 (d, 2H) |
| -CH₂Br | ~4.7 (s, 2H) | - | - |
| -CH₃ (Aryl) | - | - | ~2.4 (s, 3H) |
| -CH₃ (Oxadiazole) | - | ~1.9 (s, 3H) | ~2.6 (s, 3H) |
| -NH₂ | - | ~5.6 (s, 2H) | - |
| -OH | - | ~8.9 (s, 1H) | - |
Table 3: Comparative ¹³C NMR Data (δ, ppm)
| Carbon | 4-(bromomethyl)benzoic acid | Acetamide oxime | 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole (Analog) |
| C=O | ~167 | - | - |
| C=N (Oxime/Oxadiazole) | - | ~150 | ~168 (C3), ~175 (C5) |
| Ar-C (Quaternary) | ~145, ~130 | - | ~142, ~125 |
| Ar-CH | ~130, ~129 | - | ~129, ~127 |
| -CH₂Br | ~32 | - | - |
| -CH₃ (Aryl) | - | - | ~21 |
| -CH₃ (Oxadiazole) | - | ~12 | ~12 |
Experimental Protocols
A plausible synthetic route for this compound is outlined below, based on established methods for 1,2,4-oxadiazole synthesis.
Synthesis of this compound
Step 1: Activation of 4-(bromomethyl)benzoic acid
In a round-bottom flask, 4-(bromomethyl)benzoic acid (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.
Step 2: Reaction with Acetamide Oxime
To the solution containing the activated 4-(bromomethyl)benzoic acid, acetamide oxime (1.1 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Cyclization
Following the formation of the O-acyl amidoxime intermediate, cyclization is induced by heating the reaction mixture, typically at reflux temperatures, for 4-8 hours. Alternatively, cyclization can be promoted by the addition of a dehydrating agent or a base.
Step 4: Work-up and Purification
After completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Visualizing the Synthesis
The synthetic pathway from the precursors to the final product is illustrated in the following diagram.
Caption: Synthetic route to this compound.
Safety Operating Guide
Safe Disposal of 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is critical for ensuring laboratory safety and environmental protection. As a brominated organic compound, it is classified as hazardous waste and requires specific handling procedures. This guide provides detailed, step-by-step instructions for its safe disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling brominated organic compounds.[3]
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[3] | Full-face shield worn over safety goggles.[3] |
| Hand | Chemical-resistant gloves (e.g., nitrile), inspected prior to use.[3][4] | Double-gloving with appropriate material; consult glove compatibility charts.[3] |
| Body | Laboratory coat, long pants, and closed-toe/heel shoes.[3][4] | Flame-resistant lab coat; chemical-resistant apron.[3] |
| Respiratory | Not typically required when using a fume hood. | A respirator with appropriate cartridges may be necessary for emergencies or large-scale work.[3] |
Handling Precautions:
-
Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Prevent the generation of dust.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as a hazardous waste stream. Halogenated organic compounds require separate disposal in designated containers.[4]
Step 1: Waste Segregation and Collection
-
Obtain a Designated Waste Container: Request a compatible hazardous waste container from your institution's EHS department. For halogenated organic wastes, these are often specifically labeled, for instance, as green carboys.[1][7] The container must be in good condition with a secure lid.[1]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[1][8] Clearly label the contents as "Hazardous Waste: this compound".[9]
-
Solid Waste:
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, filter paper, or absorbent pads, must be collected as solid hazardous waste.[3] Place these items in a sealed bag and tag it as hazardous waste.[8]
-
Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected separately in a designated container for aqueous halogenated waste.[3][10]
-
Do Not Mix: Do not mix this waste with other waste streams, especially non-halogenated organic wastes, as this can significantly increase disposal costs.[8][10]
Step 2: Storage
-
Secure Closure: Keep the waste container tightly closed when not in use.[1][8][10]
-
Designated Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[8][9]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.[3][8] Store away from direct sunlight and heat.[3]
-
Secondary Containment: Store the collection container in secondary containment to prevent spills.[8]
Step 3: Arranging for Disposal
-
Container Fullness: Do not fill the waste container more than three-quarters full.[11]
-
Request Pickup: Once the container is full or no longer in use, complete a chemical waste collection request form through your institution's EHS office.[8]
-
Professional Disposal: The disposal of this hazardous waste must be carried out by a licensed and approved waste disposal company.[6][9][12]
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Chemical Stability and Reactivity Considerations
The 1,2,4-oxadiazole ring is characterized by low aromaticity and a weak O-N bond.[13] This can make it susceptible to thermal or photochemical rearrangements, potentially forming more stable heterocyclic compounds.[13][14] While stable under recommended storage conditions, this inherent reactivity underscores the importance of avoiding mixing with other chemicals and storing it away from heat and light to prevent unintended reactions during storage and disposal.[3][15]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. benchchem.com [benchchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bsu.edu [bsu.edu]
- 12. ehs.providence.edu [ehs.providence.edu]
- 13. researchgate.net [researchgate.net]
- 14. soc.chim.it [soc.chim.it]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Personal protective equipment for handling 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (CAS No. 118183-92-9). Adherence to these procedures is essential to ensure personal safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]
Summary of Hazards:
| Hazard Statement | Classification |
| Causes serious eye irritation | Eye Irritant |
| May cause respiratory irritation | Respiratory Irritant |
| Causes skin irritation | Skin Irritant |
| Harmful if swallowed | Acute Toxicity (Oral) |
| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment |
This data is synthesized from available Safety Data Sheets (SDS).[1][2]
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure.[3][4] The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that provide a secure seal around the eyes.[5][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[6][7] | To prevent severe eye irritation from splashes or aerosols.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6] Regularly inspect gloves for any signs of degradation or puncture before use.[5] | To prevent skin contact, which can cause irritation.[1][2] |
| Body Protection | A chemical-resistant lab coat or coveralls.[3] An apron may be worn over the lab coat for added protection against spills.[4][8] | To protect the skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[9] If a fume hood is not available or if aerosolization is likely, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[5] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Don all required PPE as specified in the table above.
-
Prepare your workspace in a certified chemical fume hood to ensure adequate ventilation.[1][9]
-
Assemble all necessary glassware, reagents, and equipment before introducing the chemical.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring, of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Handle the compound gently to avoid creating dust.
-
When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to control any potential exothermic reactions.
-
Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. When transferring solutions, use a funnel to prevent spills.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to comply with environmental regulations and ensure safety.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or waste solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
-
The container should be labeled as "Halogenated Organic Solid Waste" and list the chemical name.[10]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and properly labeled "Halogenated Organic Liquid Waste" container.[11][12]
-
Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[11]
-
The pH of the waste solution should be neutral (between 6 and 9) before it is added to the waste container.[8]
-
Ensure the waste container is made of a compatible material (e.g., polyethylene).[9]
-
Container Management:
-
All waste containers must be kept closed except when adding waste.[12]
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure all waste containers are clearly labeled with a "Hazardous Waste" tag that includes the full chemical name and approximate concentrations of the contents.[10][11]
-
Arrange for the disposal of full waste containers through your institution's Environmental Health and Safety (EH&S) department.
Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill contained within the fume hood, use an inert absorbent material to clean it up.[9] Place the absorbent material in the designated solid hazardous waste container.
-
Large Spills: For larger spills, evacuate the immediate area and notify your laboratory supervisor and EH&S department.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
-
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. falseguridad.com [falseguridad.com]
- 6. trimaco.com [trimaco.com]
- 7. sc.edu [sc.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
